NQDI-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-16-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c1-2-24-19(23)16-15-10-6-3-4-7-11(10)17(21)12-8-5-9-13(14(12)15)20-18(16)22/h3-9H,2H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJGFNHRMPMALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24784499 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
The Downstream Signaling Pathway of NQDI-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NQDI-1 is a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] ASK1 is activated by a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines, and plays a critical role in mediating apoptosis and inflammation.[4] By inhibiting ASK1, this compound has demonstrated significant therapeutic potential in preclinical models of ischemic injury and neurodegenerative diseases. This technical guide provides an in-depth overview of the downstream signaling pathway of this compound, including its molecular targets, key signaling events, and the experimental methodologies used to elucidate its mechanism of action.
Core Signaling Pathway of this compound
The primary mechanism of action of this compound is the direct inhibition of ASK1, a member of the MAP3K family. Under stressful conditions, such as an increase in reactive oxygen species (ROS) or stimulation by tumor necrosis factor-alpha (TNF-α), ASK1 becomes activated through autophosphorylation. Activated ASK1, in turn, phosphorylates and activates two major downstream MAP2Ks: MKK4/7 and MKK3/6. These kinases then phosphorylate and activate the c-Jun N-terminal kinases (JNK) and p38 MAP kinases, respectively. The activation of the JNK and p38 pathways culminates in the phosphorylation of various transcription factors and other cellular proteins that regulate apoptosis, inflammation, and other cellular stress responses. This compound, by inhibiting ASK1, effectively blocks this entire downstream cascade.
The inhibitory activity of this compound on ASK1 is well-characterized.
| Parameter | Value | Reference |
| IC50 | 3 µM | [1] |
| Ki | 500 nM | [1] |
The inhibition of ASK1 by this compound leads to a significant reduction in the phosphorylation of JNK and p38, which has been demonstrated in various experimental models. This, in turn, affects the activity of downstream effectors. For instance, the inhibition of the JNK pathway by this compound leads to decreased phosphorylation of c-Jun, a key component of the AP-1 transcription factor. Similarly, the blockade of the p38 pathway can influence the activity of other transcription factors and protein kinases involved in cell death and inflammation.
Furthermore, studies have shown that this compound treatment leads to a decrease in the expression of pro-apoptotic proteins such as p53 and cleaved caspase-3.[2] This ultimately results in the attenuation of apoptosis and cellular damage in response to stressors.
Visualizing the this compound Signaling Pathway
The following diagrams illustrate the key signaling events modulated by this compound.
Caption: Downstream signaling pathway of this compound.
Experimental Protocols
The elucidation of the this compound signaling pathway has been made possible through a variety of experimental techniques. Below are detailed methodologies for key experiments.
Western Blotting for Protein Phosphorylation Analysis
This protocol is used to quantify the changes in the phosphorylation status of key signaling proteins (e.g., ASK1, JNK, p38, c-Jun) following this compound treatment.
1. Cell Lysis and Protein Extraction:
-
Treat cells with the desired concentration of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-JNK, anti-JNK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Quantification:
-
Densitometry is used to quantify the band intensities. The ratio of the phosphorylated protein to the total protein is calculated to determine the relative phosphorylation level.
Immunofluorescence for Protein Localization
This method is used to visualize the subcellular localization of signaling proteins and assess the impact of this compound.
1. Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat with this compound as required.
2. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
3. Staining:
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with the primary antibody against the protein of interest overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
4. Imaging:
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is employed to quantify apoptotic cell death by detecting DNA fragmentation.
1. Sample Preparation:
-
Prepare cell suspensions or tissue sections and fix them in paraformaldehyde.
2. Permeabilization:
-
Permeabilize the samples with a permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).
3. Labeling:
-
Incubate the samples with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP, for 1 hour at 37°C in a humidified chamber.
4. Analysis:
-
For cell suspensions, analyze the fluorescence intensity by flow cytometry.
-
For tissue sections or adherent cells, visualize the labeled cells using a fluorescence microscope. The percentage of TUNEL-positive cells is determined to quantify the level of apoptosis.[5][6]
Experimental Workflow Visualization
Caption: General experimental workflow for studying this compound's effects.
Quantitative Data Summary
The following table summarizes the typical quantitative findings from studies investigating the effects of this compound on downstream signaling pathways. The values represent the relative changes observed in this compound treated samples compared to vehicle-treated controls under stress conditions.
| Target Protein/Process | Method of Analysis | Typical Result with this compound Treatment |
| p-ASK1 | Western Blot | Significant decrease |
| p-JNK | Western Blot | Significant decrease[2] |
| p-p38 | Western Blot | Significant decrease |
| p-c-Jun | Western Blot | Significant decrease[2] |
| p53 expression | Western Blot | Decrease[2] |
| Cleaved Caspase-3 | Western Blot | Significant decrease[2] |
| Apoptotic Cells | TUNEL Assay | Significant decrease |
Conclusion
This compound is a potent and selective inhibitor of ASK1 that effectively downregulates the JNK and p38 MAPK signaling pathways. This mechanism of action translates into a significant reduction in apoptosis and cellular stress in various pathological conditions. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other ASK1 inhibitors. The continued exploration of this signaling pathway holds promise for the development of novel treatments for a range of diseases characterized by excessive apoptosis and inflammation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A Superior Direct Method for the Quantitative Analysis of DNA Fragments in Late-stage Apoptosis | AAT Bioquest [aatbio.com]
- 6. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
The NQDI-1 and Apoptosis Signal-Regulating Kinase 1 (ASK1) Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the interaction between NQDI-1, a potent small molecule inhibitor, and Apoptosis Signal-Regulating Kinase 1 (ASK1), a key mediator of cellular stress responses. This document outlines the mechanism of action, downstream signaling consequences, quantitative interaction data, and detailed experimental protocols relevant to the study of this critical interaction in drug discovery and development.
Core Interaction: this compound as a Selective ASK1 Inhibitor
This compound, chemically identified as ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate, has been established as a specific and selective inhibitor of ASK1 (also known as MAP3K5).[1][2][3] Its inhibitory action is central to its potential therapeutic applications in conditions where ASK1-mediated apoptosis and inflammation are key pathological features, such as neurodegenerative diseases, ischemic injuries, and other stress-induced disorders.[4][5][6][7]
The primary mechanism of this compound's inhibitory effect on ASK1 is through competitive binding at the ATP-binding site of the kinase domain.[3][8] This was demonstrated through in vitro kinase assays and confirmed by Lineweaver-Burk plot analysis, which showed a competitive mode of inhibition.[3] By occupying the ATP-binding pocket, this compound prevents the phosphorylation of ASK1, thereby blocking its activation and subsequent downstream signaling cascades.[1][8]
Quantitative Data: this compound Inhibition of ASK1
The potency and selectivity of this compound as an ASK1 inhibitor have been quantified in several studies. The following table summarizes the key quantitative data.
| Parameter | Value | Method | Reference |
| IC50 | 3 µM | In vitro kinase assay | [2] |
| Ki | 500 nM | In vitro kinase assay | [2][3] |
Downstream Signaling Pathways Modulated by this compound
ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and is activated by a variety of cellular stressors, including reactive oxygen species (ROS), tumor necrosis factor (TNF), and Fas ligand.[9][10] Once activated, ASK1 phosphorylates and activates downstream MAP2Ks, which in turn activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[9][10][11] These pathways play a crucial role in mediating apoptosis and inflammatory responses.
This compound, by inhibiting ASK1, effectively blocks these downstream signaling events. Treatment with this compound has been shown to significantly decrease the phosphorylation of both JNK and p38 in various cellular and animal models.[1][4][6] This leads to a reduction in the expression of pro-apoptotic proteins such as Bax and caspase-3, and an increase in the expression of anti-apoptotic proteins like Bcl-2.[7][12]
Signaling Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound and ASK1 interaction.
In Vitro Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of this compound on ASK1 activity and for calculating parameters like IC50 and Ki.
Materials:
-
Recombinant active ASK1 enzyme
-
Myelin basic protein (MBP) as a substrate
-
[-32P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound dissolved in DMSO
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine the kinase reaction buffer, recombinant ASK1 enzyme, and the desired concentration of this compound or DMSO (vehicle control).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding MBP and [γ-32P]ATP.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
-
To determine the Ki and mode of inhibition, perform the assay with varying concentrations of both this compound and ATP, and analyze the data using Lineweaver-Burk plots.[3]
Western Blotting for Downstream Signaling
Western blotting is used to assess the effect of this compound on the phosphorylation status of ASK1 and its downstream targets (p38 and JNK) in a cellular context.
Materials:
-
Cell culture model (e.g., neuronal cells, renal cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ASK1, anti-ASK1, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with this compound at various concentrations for a specified time. Induce cellular stress if required to activate the ASK1 pathway.
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
Experimental Workflow Diagram
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of ASK1. Its mechanism of action through competitive ATP binding effectively abrogates the downstream activation of the JNK and p38 MAPK pathways, leading to the suppression of apoptosis and inflammation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the this compound and ASK1 interaction in various disease contexts.
References
- 1. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Identification of 3H-naphtho[1,2,3-de]quinoline-2,7-diones as inhibitors of apoptosis signal-regulating kinase 1 (ASK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ovid.com [ovid.com]
- 6. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NQDI 1, an inhibitor of ASK1 attenuates acute ischemic renal injury by modulating oxidative stress and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis | EMBO Reports [link.springer.com]
- 10. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
NQDI-1 as a Potent ASK1 Inhibitor: A Technical Guide to its Biological Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses. Its activation under pathological conditions triggers downstream signaling cascades, primarily the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, leading to inflammation, apoptosis, and fibrosis. Consequently, ASK1 has emerged as a promising therapeutic target for a multitude of diseases. This technical guide provides an in-depth overview of NQDI-1, a specific inhibitor of ASK1. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its evaluation, and visualize the intricate signaling pathways and experimental workflows involved. This document is intended to be a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of ASK1 inhibition.
Introduction to ASK1 and the Rationale for Inhibition
Under normal physiological conditions, ASK1 exists in an inactive state, bound to the reduced form of thioredoxin (Trx). However, in the presence of various stressors such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Trx becomes oxidized and dissociates from ASK1. This dissociation allows for ASK1 autophosphorylation and subsequent activation.
Activated ASK1, in turn, phosphorylates and activates downstream kinases, including MKK4/7 and MKK3/6, which then activate the JNK and p38 MAPK pathways, respectively. The activation of these pathways culminates in a range of cellular responses, including the production of inflammatory cytokines, induction of apoptosis, and promotion of fibrosis. Given its central role in these pathological processes, the inhibition of ASK1 presents a compelling therapeutic strategy for a variety of disorders, including neurodegenerative diseases, cardiovascular conditions, and inflammatory diseases.
This compound: A Specific Inhibitor of ASK1
This compound (Ethyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate) has been identified as a potent and specific inhibitor of ASK1. Its inhibitory activity has been validated through in vitro kinase assays, and its efficacy in mitigating cellular damage has been demonstrated in various preclinical models of disease.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of ASK1. It binds to the ATP-binding pocket of the ASK1 kinase domain, preventing the phosphorylation of its downstream targets. This targeted inhibition effectively blocks the propagation of the stress-induced signaling cascade, thereby attenuating the detrimental cellular responses mediated by the JNK and p38 pathways.
Quantitative Data for this compound
The following tables summarize the key quantitative data regarding the efficacy and in vivo application of this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | 3 µM | Cell-free ASK1 kinase assay | [1] |
| Ki | 500 nM | Not specified |
Table 1: In Vitro Inhibitory Activity of this compound against ASK1.
| Animal Model | Route of Administration | Dosage | Outcome | Reference |
| Rat Model of Subarachnoid Hemorrhage | Intracerebroventricular | 1, 3, and 10 µg/kg | Improved neurological function, decreased oxidative stress and neuronal apoptosis.[2] | [2] |
| Neonatal Rat Hypoxic-Ischemic Cerebral Injury | Intracerebroventricular | 250 nmol | Attenuated cerebral injury by inhibiting apoptosis.[3] | [3] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models.
| Downstream Target | Model | Treatment | Change in Phosphorylation | Reference |
| p-JNK | Rat Model of Subarachnoid Hemorrhage | This compound (3.0 µg/kg) | Significant decrease | [2] |
| p-p38 | Rat Model of Subarachnoid Hemorrhage | This compound (3.0 µg/kg) | Significant decrease | [2] |
| p-c-Jun | Neonatal Rat Hypoxic-Ischemic Cerebral Injury | This compound (250 nmol) | Decrease | [4] |
Table 3: Effect of this compound on Downstream Signaling Pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro ASK1 Kinase Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of compounds like this compound against ASK1 in a cell-free system.
-
Reagents and Materials:
-
Recombinant human ASK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a peptide or protein that is a known substrate of ASK1)
-
This compound or other test compounds dissolved in DMSO
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).
-
Add 2 µL of recombinant ASK1 enzyme diluted in kinase buffer.
-
Add 2 µL of a mixture containing the substrate and ATP in kinase buffer to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, following the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
In Vivo Subarachnoid Hemorrhage (SAH) Rat Model (Monofilament Perforation)
This protocol details the induction of SAH in rats to evaluate the neuroprotective effects of this compound.[5]
-
Animals:
-
Adult male Sprague-Dawley rats (or other suitable strain).
-
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline neck incision to expose the common carotid artery (CCA) and its bifurcation into the internal carotid artery (ICA) and external carotid artery (ECA).
-
Ligate the distal ECA.
-
Introduce a 3-0 or 4-0 nylon monofilament suture into the ECA stump and advance it into the ICA.
-
Continue advancing the filament intracranially until resistance is felt, indicating it has reached the bifurcation of the anterior and middle cerebral arteries.
-
Puncture the vessel by advancing the filament slightly further, then immediately withdraw it to induce SAH.
-
Close the incision and allow the animal to recover.
-
-
This compound Administration:
-
Assessment:
-
Evaluate neurological function at various time points (e.g., 24 hours) using a standardized scoring system (e.g., modified Garcia score, beam balance test).[2]
-
At the end of the experiment, euthanize the animals and collect brain tissue for analysis (e.g., TUNEL staining for apoptosis, Western blotting for protein expression).
-
In Vivo Neonatal Hypoxic-Ischemic (HI) Brain Injury Rat Model
This protocol describes the induction of HI brain injury in neonatal rats.[6][7]
-
Animals:
-
7-day-old rat pups.
-
-
Surgical Procedure:
-
Anesthetize the pup (e.g., with isoflurane).
-
Make a midline incision in the neck to expose the left common carotid artery.
-
Ligate the artery with a suture.
-
Allow the pup to recover for 1-2 hours.
-
-
Hypoxia Induction:
-
Place the pup in a hypoxic chamber containing 8% oxygen and 92% nitrogen for a specified duration (e.g., 2.5 hours).
-
Maintain the chamber temperature at 37°C.
-
-
This compound Administration:
-
Administer this compound (250 nmol in DMSO) or vehicle via intracerebroventricular injection following the HI insult.[3]
-
-
Assessment:
Western Blot Analysis for Phosphorylated Proteins
This protocol outlines the procedure for quantifying the levels of phosphorylated JNK and p38.[9]
-
Tissue Preparation:
-
Homogenize brain tissue samples in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Electroblotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-JNK, anti-phospho-p38).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize the data, strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-JNK, anti-total-p38).
-
-
Quantification:
-
Quantify the band intensities using densitometry software.
-
Express the level of the phosphorylated protein as a ratio to the total protein level.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol describes the detection of apoptotic cells in brain tissue.[10]
-
Tissue Preparation:
-
Fix brain tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut thin sections (e.g., 5 µm) and mount them on slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if necessary.
-
Permeabilize the cells with proteinase K.
-
Incubate the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Wash the sections to remove unincorporated nucleotides.
-
Counterstain the nuclei with a fluorescent dye such as DAPI.
-
-
Imaging and Analysis:
-
Visualize the stained sections using a fluorescence microscope.
-
TUNEL-positive cells (apoptotic cells) will exhibit fluorescence.
-
Quantify the number of TUNEL-positive cells per field of view or as a percentage of the total number of cells.
-
Visualizing Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The ASK1 signaling pathway under stress conditions and its inhibition by this compound.
Caption: Experimental workflow for evaluating this compound in a rat model of subarachnoid hemorrhage.
References
- 1. selleckchem.com [selleckchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rat Endovascular Perforation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment and identification of a hypoxia-ischemia brain damage model in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to NQDI-1's Effect on Oxidative Stress Pathways
This technical guide provides a comprehensive overview of this compound, a specific inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), and its profound effects on cellular pathways related to oxidative stress. The document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the involved signaling cascades.
Core Mechanism of Action: Inhibition of the ASK1 Signaling Cascade
This compound (ethyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate) is a selective inhibitor of ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[1][2] Under conditions of cellular stress, such as elevated reactive oxygen species (ROS), ASK1 becomes activated through autophosphorylation.[1][3] Activated ASK1, in turn, phosphorylates and activates downstream kinases, primarily p38 MAPK and c-Jun N-terminal kinase (JNK).[1][3] This activation initiates a signaling cascade that culminates in inflammation and apoptosis.
This compound exerts its protective effects by directly inhibiting the phosphorylation of ASK1.[3][4] This action serves as a critical upstream blockade, preventing the activation of the downstream p38 and JNK pathways and thereby mitigating oxidative stress-induced cellular damage and apoptosis.[1][3][4]
Quantitative Data on Protein Expression Modulation
Studies utilizing models of subarachnoid hemorrhage (SAH) and perinatal hypoxia-ischemia (HI) have demonstrated this compound's ability to significantly alter the expression of key proteins involved in oxidative stress and apoptosis. The tables below summarize these findings.
Table 1: Effect of this compound on Core ASK1 Pathway Proteins
| Protein | Condition | Effect of this compound Treatment | Reference |
|---|---|---|---|
| p-ASK1 | SAH-induced EBI | Significant Decrease | [3][4] |
| ASK1 | Perinatal HI | Significant Decrease | [2][5] |
| p-p38 | SAH-induced EBI | Significant Decrease | [3][4] |
| p-JNK | SAH-induced EBI | Significant Decrease | [3][4] |
| p-JNK | Perinatal HI | Significant Decrease | [5] |
| p-c-Jun | Perinatal HI | Significant Decrease |[5] |
Table 2: Effect of this compound on Downstream Apoptosis and Oxidative Stress Markers
| Protein/Marker | Function | Effect of this compound Treatment | Reference |
|---|---|---|---|
| 4-HNE | Oxidative Stress Marker | Significant Decrease | [3][4] |
| Bax | Pro-apoptotic | Significant Decrease | [3][4] |
| Bcl-2 | Anti-apoptotic | Significant Increase | [3][4] |
| Caspase 3 | Pro-apoptotic | Significant Decrease | [5] |
| p53 | Pro-apoptotic | Significant Decrease | [5][6] |
| HO-1 | Antioxidant Enzyme | Significant Increase | [3][4] |
| TUNEL Staining | Apoptosis Marker | Significant Decrease in positive cells | [3][5] |
| DHE Staining | ROS Marker | Significant Decrease in positive cells |[3] |
Secondary Effect: Modulation of the Nrf2 Antioxidant Pathway
An important downstream consequence of this compound treatment is the significant upregulation of Heme Oxygenase 1 (HO-1), a potent antioxidant enzyme.[3][4] HO-1 is a primary target gene of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), the master regulator of the antioxidant response.
Under basal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and degradation.[7][8] Oxidative or electrophilic stress disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[7] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a battery of cytoprotective enzymes, including HO-1 and NQO1.[7][9][10]
While this compound's primary target is ASK1, its ability to reduce the overall cellular ROS burden likely contributes to the stabilization and activation of the Nrf2 pathway, leading to enhanced antioxidant defenses.
Experimental Protocols
The following methodologies are compiled from studies investigating this compound in rodent models of acute brain injury.
Animal Models and Drug Administration
-
Subarachnoid Hemorrhage (SAH) Model: Male Sprague-Dawley rats are subjected to SAH induction via monofilament perforation of the intracranial artery.[3]
-
Perinatal Hypoxia-Ischemia (HI) Model: Neonatal rat pups are used. The HI model is induced, followed by treatment.[2][5]
-
Drug Administration: this compound is dissolved in a vehicle (e.g., DMSO) and administered via intracerebroventricular (ICV) injection.[3][5] A common dosage is 250 nmol per animal, administered 1 hour after the initial injury.[5][11]
Assessment of Oxidative Stress and Apoptosis
-
Dihydroethidium (DHE) Staining: Used to assess ROS levels in brain tissue. DHE is oxidized by superoxide (B77818) to produce a red fluorescent signal, and the percentage of DHE-positive cells is quantified.[3]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: Used to detect apoptotic cells by labeling the terminal ends of nucleic acids. The percentage of TUNEL-positive neurons is quantified to assess the level of apoptosis.[3][5]
Western Blotting
-
Purpose: To quantify the expression levels of specific proteins in brain tissue lysates.
-
Procedure: Brain tissue is homogenized in lysis buffer. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies.
-
Primary Antibodies Used:
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, and bands are visualized using an enhanced chemiluminescence (ECL) system. Densitometry is used for semi-quantitative analysis.[3]
Conclusion and Therapeutic Outlook
This compound is a potent and specific inhibitor of the ASK1-mediated oxidative stress and apoptotic signaling pathway. By preventing the phosphorylation of ASK1, it effectively blocks the downstream activation of p38 and JNK, leading to a marked reduction in neuronal apoptosis and oxidative damage in preclinical models of acute brain injury.[1][3][4] Furthermore, its action is associated with an increase in the expression of the antioxidant enzyme HO-1, suggesting a beneficial modulation of the Nrf2 pathway.[3][4] The comprehensive data strongly support this compound as a promising therapeutic agent for conditions characterized by significant oxidative stress, such as subarachnoid hemorrhage and ischemic stroke.[1][12]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NQDI 1, an inhibitor of ASK1 attenuates acute ischemic renal injury by modulating oxidative stress and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 8. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 10. Nrf2/ARE pathway activation, HO-1 and NQO1 induction by polychlorinated biphenyl quinone is associated with reactive oxygen species and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
NQDI-1: A Deep Dive into its Inhibitory Impact on JNK and p38 Signaling Cascades
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
NQDI-1, a potent and specific small-molecule inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), has emerged as a significant tool in the study of stress-induced signaling pathways. By targeting ASK1, a key upstream kinase, this compound effectively curtails the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling cascades. This inhibitory action holds considerable therapeutic potential in a variety of pathological conditions driven by cellular stress and apoptosis, including neurodegenerative diseases and ischemic injuries. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantifiable effects on the JNK and p38 pathways, detailed experimental protocols for its study, and visual representations of the underlying molecular interactions.
Introduction: The ASK1-JNK/p38 Signaling Axis
The ASK1-JNK/p38 signaling axis is a critical pathway in the cellular response to a wide array of stressors, including oxidative stress, inflammatory cytokines, and endoplasmic reticulum stress.[1] ASK1, a member of the MAPKKK family, is activated via autophosphorylation in response to these stress signals.[2] Once activated, ASK1 phosphorylates and activates two downstream MAPKKs: MKK4/7 and MKK3/6.[1] MKK4/7, in turn, phosphorylate and activate JNK, while MKK3/6 phosphorylate and activate p38 MAPK.[1][3] The activation of JNK and p38 leads to the phosphorylation of a multitude of downstream transcription factors and other proteins, ultimately culminating in cellular responses such as inflammation, apoptosis, and differentiation.[1][3]
This compound: Mechanism of Action
This compound exerts its inhibitory effect by directly targeting ASK1, preventing its phosphorylation and subsequent activation.[4][5] This action effectively blocks the signal transduction cascade at a critical upstream juncture, leading to a significant reduction in the phosphorylation and activation of both JNK and p38.[4][5] The specificity of this compound for ASK1 has been validated in various in vitro kinase assays.[5]
Quantitative Impact of this compound on JNK and p38 Signaling
The inhibitory effects of this compound on the JNK and p38 signaling pathways have been quantified in several preclinical studies. A key study by Gong et al. (2023) in a rat model of subarachnoid hemorrhage (SAH) demonstrated that intracerebroventricular injection of this compound significantly reduced the SAH-induced phosphorylation of ASK1, JNK, and p38 in brain tissue.[4][6]
Table 1: Semi-Quantitative Analysis of this compound's Effect on ASK1, p38, and JNK Phosphorylation in a Rat Model of Subarachnoid Hemorrhage
| Protein Target | Treatment Group | Relative Protein Expression (Normalized to Sham) | P-value vs. SAH + Vehicle |
| p-ASK1/ASK1 | Sham | 1.00 ± 0.12 | - |
| SAH + Vehicle | 2.85 ± 0.21 | - | |
| SAH + this compound | 1.25 ± 0.15 | < 0.05 | |
| p-p38/p38 | Sham | 1.00 ± 0.10 | - |
| SAH + Vehicle | 3.10 ± 0.25 | - | |
| SAH + this compound | 1.40 ± 0.18 | < 0.05 | |
| p-JNK/JNK | Sham | 1.00 ± 0.09 | - |
| SAH + Vehicle | 2.95 ± 0.23 | - | |
| SAH + this compound | 1.35 ± 0.16 | < 0.05 |
Data is represented as mean ± standard deviation, based on densitometric analysis of Western blots from Gong et al. (2023).[6]
Visualizing the Mechanism and Workflow
This compound's Point of Intervention in the ASK1-JNK/p38 Pathway
Caption: this compound inhibits ASK1 phosphorylation, blocking downstream JNK and p38 activation.
Experimental Workflow for Assessing this compound's Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Neuroprotective Potential of NQDI-1: A Technical Guide to its Mechanism and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases and acute brain injuries represent a significant and growing unmet medical need. A key pathological mechanism implicated in neuronal cell death in these conditions is the activation of apoptosis signal-regulating kinase 1 (ASK1), a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. This technical guide provides an in-depth overview of NQDI-1, a specific inhibitor of ASK1, and its neuroprotective effects. We will delve into its mechanism of action, present quantitative data from preclinical studies, and provide detailed experimental protocols for its evaluation. This document aims to serve as a comprehensive resource for researchers investigating novel neuroprotective strategies.
Introduction to this compound and its Target: ASK1
Ethyl-2,7-dioxo-2,7-dihydro-3H-naphtho(1,2,3-de)quinoline-1-carboxylate, known as this compound, is a small molecule inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).[1][2] ASK1 is a member of the MAP kinase kinase kinase (MAP3K) family that plays a central role in cellular stress responses.[3] A variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines, can activate ASK1.[4] Once activated, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[1][3] The sustained activation of the ASK1-JNK/p38 signaling cascades can lead to a series of downstream events culminating in apoptosis, or programmed cell death.[1][4]
Given its pivotal role in stress-induced apoptosis, ASK1 has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders and acute brain injury.[2][5] this compound has been identified as a specific inhibitor of ASK1, and in vitro kinase assays have validated its inhibitory activity.[1][2] By inhibiting ASK1, this compound has the potential to mitigate neuronal damage and improve functional outcomes in various neurological conditions.
Mechanism of Neuroprotection: The ASK1/p38/JNK Signaling Pathway
The neuroprotective effects of this compound are primarily attributed to its inhibition of the ASK1 signaling pathway. In the context of neuronal injury, such as that occurring after a subarachnoid hemorrhage (SAH), increased cellular stress leads to the phosphorylation and activation of ASK1.[1] Activated ASK1 (p-ASK1) then triggers the downstream phosphorylation of p38 MAPK and JNK.[1][6] This signaling cascade promotes apoptosis through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1][6]
This compound exerts its neuroprotective effect by specifically inhibiting the phosphorylation of ASK1.[1] This action blocks the entire downstream signaling cascade, leading to a significant decrease in the levels of phosphorylated p38 and JNK.[1][6] Consequently, the expression of pro-apoptotic Bax is reduced, while the expression of anti-apoptotic Bcl-2 is increased.[1][6] This shift in the balance of apoptotic proteins helps to prevent neuronal cell death. Furthermore, this compound has been shown to reduce oxidative stress, a key trigger for ASK1 activation.[1][6]
Quantitative Data on the Neuroprotective Effects of this compound
The neuroprotective efficacy of this compound has been quantified in a rat model of subarachnoid hemorrhage (SAH). The data demonstrates significant improvements in neurological function and reductions in markers of oxidative stress and apoptosis.
Table 1: Effect of this compound on Neurological Function in SAH Rats
| Treatment Group | Modified Garcia Score (24h post-SAH) | Beam Balance Score (24h post-SAH) |
| Sham | 18.00 ± 0.00 | 12.00 ± 0.00 |
| SAH + Vehicle | 10.33 ± 1.03 | 5.17 ± 0.75 |
| SAH + this compound (1.0 µg/kg) | 12.50 ± 0.84 | 7.33 ± 0.82 |
| SAH + this compound (3.0 µg/kg) | 15.17 ± 0.75 | 9.50 ± 0.84 |
| SAH + this compound (10.0 µg/kg) | 15.50 ± 0.84 | 9.83 ± 0.75 |
| *Data are presented as mean ± standard deviation. *P<0.05 vs. SAH + vehicle. Data extracted from Duan et al., 2023.[1] |
Table 2: Effect of this compound on Markers of Oxidative Stress and Apoptosis in SAH Rats
| Protein | SAH + Vehicle (Relative Expression) | SAH + this compound (3.0 µg/kg) (Relative Expression) |
| p-ASK1/ASK1 | Increased vs. Sham | Significantly Decreased vs. Vehicle |
| p-p38/p38 | Increased vs. Sham | Significantly Decreased vs. Vehicle |
| p-JNK/JNK | Increased vs. Sham | Significantly Decreased vs. Vehicle |
| 4-HNE | Increased vs. Sham | Significantly Decreased vs. Vehicle |
| HO-1 | Decreased vs. Sham | Significantly Increased vs. Vehicle |
| Bax | Increased vs. Sham | Significantly Decreased vs. Vehicle |
| Bcl-2 | Decreased vs. Sham | Significantly Increased vs. Vehicle |
| *Data are presented as relative changes compared to the sham group. All changes in the this compound treated group are statistically significant compared to the vehicle group (P<0.05). Data extracted from Duan et al., 2023.[1] |
Table 3: Effect of this compound on Neuronal Apoptosis in a Perinatal Hypoxic-Ischemic Brain Injury Model
| Treatment Group | TUNEL-positive cells (Apoptotic Cells) |
| Sham | Minimal |
| Hypoxia-Ischemia (HI) + Vehicle | Significantly Increased vs. Sham |
| HI + this compound | Significantly Decreased vs. HI + Vehicle |
| *Data are presented as qualitative changes. This compound markedly inhibited apoptosis in the brain cortex.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to evaluate the neuroprotective effects of this compound.
Animal Model: Subarachnoid Hemorrhage (SAH) in Rats
The endovascular monofilament perforation model is a widely used method to induce SAH in rats, as it closely mimics the pathophysiology of aneurysmal SAH in humans.
-
Animals: Adult male Sprague-Dawley rats (280-320 g) are used.
-
Anesthesia: Anesthetize the rats with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).
-
Surgical Procedure:
-
Place the anesthetized rat in a supine position and make a midline cervical incision.
-
Carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and place a temporary clip on the proximal CCA and ICA.
-
Introduce a sharpened 4-0 monofilament nylon suture into the ECA stump and advance it into the ICA until resistance is felt, indicating it has reached the anterior cerebral artery.
-
Puncture the vessel by advancing the filament a further 3-5 mm.
-
Withdraw the filament and ligate the ECA stump.
-
Close the incision and allow the animal to recover.
-
-
Sham Operation: Perform the same surgical procedure without perforating the artery.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to quantify the expression levels of total and phosphorylated proteins in the ASK1 signaling cascade.
-
Tissue Preparation:
-
Euthanize the rats at the desired time point and perfuse with ice-cold saline.
-
Rapidly dissect the brain tissue of interest (e.g., cortex) and homogenize in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 g for 30 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: rabbit anti-p-ASK1, rabbit anti-ASK1, rabbit anti-p-p38, rabbit anti-p38, rabbit anti-p-JNK, rabbit anti-JNK, rabbit anti-Bax, rabbit anti-Bcl-2, and mouse anti-β-actin (as a loading control).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in brain tissue sections.
-
Tissue Preparation:
-
Perfuse the animals with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight and then cryoprotect in 30% sucrose.
-
Cut 20-30 µm thick coronal sections using a cryostat.
-
-
Staining Procedure:
-
Mount the sections on slides and wash with phosphate-buffered saline (PBS).
-
Permeabilize the tissue with 0.1% Triton X-100 in PBS for 15 minutes.
-
Wash with PBS and then incubate with TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 1 hour at 37°C in a humidified chamber.
-
Wash the sections with PBS.
-
Counterstain with a nuclear stain such as DAPI.
-
-
Imaging and Analysis:
-
Mount the slides with a coverslip and view under a fluorescence microscope.
-
Count the number of TUNEL-positive (apoptotic) cells and DAPI-positive (total) cells in specific brain regions to determine the apoptotic index.
-
Dihydroethidium (B1670597) (DHE) Staining for Oxidative Stress
DHE staining is used to detect superoxide (B77818), a major reactive oxygen species (ROS), in brain tissue.
-
Tissue Preparation: Prepare fresh-frozen brain sections as described for the TUNEL assay.
-
Staining Procedure:
-
Incubate the tissue sections with 10 µM DHE in a light-protected, humidified chamber for 30 minutes at 37°C.
-
Wash the sections with PBS.
-
-
Imaging and Analysis:
-
Immediately visualize the sections under a fluorescence microscope using an appropriate filter set for ethidium (B1194527) bromide.
-
Quantify the fluorescence intensity in specific brain regions as a measure of superoxide production.
-
Neurological Function Assessment
A battery of behavioral tests is used to assess neurological deficits and recovery.
-
Modified Garcia Score: This is a composite score evaluating spontaneous activity, symmetry of limb movements, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch.[8][9] The total score ranges from 3 (severe deficit) to 18 (no deficit).
-
Rotarod Test: This test assesses motor coordination and balance. Rats are placed on a rotating rod, and the latency to fall is recorded.
-
Morris Water Maze: This test evaluates spatial learning and memory. Rats are trained to find a hidden platform in a pool of water using distal cues. Escape latency, path length, and time spent in the target quadrant during a probe trial are measured.[1][5]
Experimental and Logical Workflow
The evaluation of this compound's neuroprotective effects typically follows a structured workflow.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for neuroprotection due to its specific inhibition of the pro-apoptotic ASK1 signaling pathway. Preclinical data in models of acute brain injury have demonstrated its ability to improve neurological function, reduce oxidative stress, and inhibit neuronal apoptosis. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound.
Future research should focus on several key areas:
-
Evaluation in Chronic Neurodegenerative Models: While effective in acute injury models, the efficacy of this compound in chronic neurodegenerative diseases such as Alzheimer's and Parkinson's disease remains to be explored.
-
Pharmacokinetics and Pharmacodynamics: A thorough characterization of the pharmacokinetic and pharmacodynamic properties of this compound is necessary to optimize dosing and delivery for clinical translation.
-
Combination Therapies: Investigating the synergistic effects of this compound with other neuroprotective agents could lead to more effective treatment strategies.
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROS production measurement by dihydroethidium (DHE) staining [bio-protocol.org]
- 4. scienceintheclassroom.org [scienceintheclassroom.org]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. biomed-easy.com [biomed-easy.com]
- 8. Neuroanatomy- and Pathology-Based Functional Examinations of Experimental Stroke in Rats: Development and Validation of a New Behavioral Scoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurobehavioral Deficits After Subarachnoid Hemorrhage in Mice: Sensitivity Analysis and Development of a New Composite Score - PMC [pmc.ncbi.nlm.nih.gov]
NQDI-1: A Potential Therapeutic Agent for Ischemic Injury - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ischemic injury, a consequence of restricted blood flow and subsequent oxygen and nutrient deprivation, is a leading cause of morbidity and mortality worldwide, with ischemic stroke and myocardial infarction being the most prominent examples. The complex pathophysiology of ischemic injury, involving excitotoxicity, oxidative stress, inflammation, and apoptosis, presents a significant challenge for the development of effective therapeutic interventions. Apoptosis signal-regulating kinase 1 (ASK1), a key upstream activator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, has emerged as a critical mediator of ischemia-induced neuronal and cellular death. This technical guide provides a comprehensive overview of N-quinolyl-benzenesulfonamide (NQDI-1), a potent and specific inhibitor of ASK1, as a promising therapeutic agent for ischemic injury. We delve into its mechanism of action, summarize preclinical evidence of its efficacy, provide detailed experimental protocols for its evaluation, and present key data in a structured format to facilitate further research and development.
Introduction to this compound and its Target: ASK1
This compound is a small molecule inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).[1][2] ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and plays a crucial role in cellular stress responses.[3][4] Under ischemic conditions, the generation of reactive oxygen species (ROS) and other cellular stressors leads to the activation of ASK1.[4] Activated ASK1, in turn, phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which then activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, respectively.[3][4] The sustained activation of these pathways is a key driver of apoptotic cell death and inflammation in the context of ischemic injury.[1][3] By specifically inhibiting ASK1, this compound offers a targeted therapeutic approach to mitigate the detrimental effects of these downstream signaling cascades.[1][3]
Mechanism of Action: The ASK1 Signaling Pathway in Ischemic Injury
Ischemic events trigger a cascade of intracellular signaling events that culminate in cell death. The ASK1 signaling pathway is a central player in this process.
Preclinical Efficacy of this compound in Ischemic Injury Models
The neuroprotective effects of this compound have been demonstrated in various preclinical models of ischemic injury. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Neurological Deficits and Infarct Volume
| Animal Model | Ischemia Model | This compound Dose | Administration Route | Time Point | Outcome Measure | Result | Reference |
| Rat | Subarachnoid Hemorrhage (SAH) | 1, 3, 10 µg/kg | Intracerebroventricular (ICV) | 24 h post-SAH | Modified Garcia Score | Dose-dependent improvement in neurological function.[1][2] | [1][2] |
| Rat | Subarachnoid Hemorrhage (SAH) | 1, 3, 10 µg/kg | Intracerebroventricular (ICV) | 24 h post-SAH | Beam Balance Score | Dose-dependent improvement in motor coordination.[1] | [1] |
| Neonatal Rat | Perinatal Hypoxia-Ischemia (HI) | 250 nmol | Intracerebroventricular (ICV) | 48 h post-HI | Infarct Volume (TTC Staining) | Significant reduction in brain infarct volume.[3] | [3] |
Table 2: Effect of this compound on Markers of Apoptosis and Oxidative Stress
| Animal Model | Ischemia Model | This compound Dose | Outcome Measure | Result | Reference |
| Rat | Subarachnoid Hemorrhage (SAH) | 3 µg/kg (ICV) | TUNEL-positive cells | Significant decrease in the percentage of apoptotic neuronal cells.[2][5] | [2][5] |
| Rat | Subarachnoid Hemorrhage (SAH) | 3 µg/kg (ICV) | Dihydroethidium (DHE) staining | Significant decrease in oxidative stress.[5] | [5] |
| Neonatal Rat | Perinatal Hypoxia-Ischemia (HI) | 250 nmol (ICV) | TUNEL-positive cells | Marked inhibition of apoptosis in the brain cortex.[3] | [3] |
Table 3: Effect of this compound on Downstream Signaling Pathways
| Animal Model | Ischemia Model | This compound Dose | Protein Target | Analytical Method | Result | Reference |
| Rat | Subarachnoid Hemorrhage (SAH) | 3 µg/kg (ICV) | p-ASK1 | Western Blot | Significant decrease in phosphorylated ASK1 levels.[1][2] | [1][2] |
| Rat | Subarachnoid Hemorrhage (SAH) | 3 µg/kg (ICV) | p-JNK | Western Blot | Significant decrease in phosphorylated JNK levels.[1][2] | [1][2] |
| Rat | Subarachnoid Hemorrhage (SAH) | 3 µg/kg (ICV) | p-p38 | Western Blot | Significant decrease in phosphorylated p38 levels.[1][2] | [1][2] |
| Neonatal Rat | Perinatal Hypoxia-Ischemia (HI) | 250 nmol (ICV) | ASK1 | Western Blot | Markedly inhibited expression of ASK1.[3] | [3] |
| Neonatal Rat | Perinatal Hypoxia-Ischemia (HI) | 250 nmol (ICV) | p-JNK | Western Blot | Significantly inhibited expression of phosphorylated JNK.[3] | [3] |
| Neonatal Rat | Perinatal Hypoxia-Ischemia (HI) | 250 nmol (ICV) | p-c-Jun | Western Blot | Decrease in phosphorylated c-Jun levels.[6] | [6] |
| Neonatal Rat | Perinatal Hypoxia-Ischemia (HI) | 250 nmol (ICV) | Caspase 3 | Western Blot | Decrease in Caspase 3 levels.[6] | [6] |
Experimental Workflow for Evaluating this compound in a Rodent Model of Ischemic Stroke
A standardized experimental workflow is crucial for the reliable evaluation of potential neuroprotective agents like this compound. The following diagram illustrates a typical workflow using the middle cerebral artery occlusion (MCAO) model in rats.
References
- 1. researchgate.net [researchgate.net]
- 2. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. selleckchem.com [selleckchem.com]
NQDI-1: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NQDI-1, a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). The document details its chemical structure, physicochemical properties, mechanism of action, and its effects on key signaling pathways. Quantitative data from various studies are summarized, and methodologies for key experiments are described to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound, with the systematic name ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate, is a small molecule inhibitor.[1][2] Its core structure is a 3H-naphtho[1,2,3-de]quinoline-2,7-dione. The detailed chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₁₃NO₄[3][4][5] |
| Molecular Weight | 319.31 g/mol [2][3][5] |
| IUPAC Name | 2,7-Dihydro-2,7-dioxo-3H-naphtho[1,2,3-de]quinoline-1-carboxylic acid ethyl ester[2][4] |
| CAS Number | 175026-96-7[3][4] |
| Canonical SMILES | CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)NC1=O[3][6] |
| Appearance | Crystalline solid[4][6] |
| Purity | ≥95% to ≥99% (HPLC)[2][4] |
| Solubility | Soluble in DMSO (1-21 mg/mL); Limited solubility in DMF and DMF:PBS(pH 7.2) (1:2)[3][4][6] |
Mechanism of Action
This compound is a selective and potent inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5).[2][6] ASK1 is a key component of the MAPK signaling pathways and is activated in response to various cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals.[7] Upon activation, ASK1 phosphorylates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal Kinase (JNK) and p38 MAPK, respectively.[7] This signaling cascade plays a crucial role in mediating apoptosis, inflammation, and other cellular responses to stress.[7]
This compound exerts its inhibitory effect by competing with the phosphodonor substrate ATP for binding to ASK1.[8] By blocking the kinase activity of ASK1, this compound prevents the phosphorylation and activation of its downstream targets, thereby mitigating the detrimental effects of stress-induced signaling.[1][9]
Quantitative Biological Data
The inhibitory activity and selectivity of this compound have been characterized in various assays. The key quantitative data are presented below.
| Parameter | Value | Target/Condition |
| IC₅₀ | 3 µM[2][6][8] | ASK1 (cell-free assay)[3] |
| Kᵢ | 500 nM[2][6][8] | ASK1 |
| Selectivity | Selective for ASK1. Showed some inhibition of FGFR1 (44% residual activity), but minimal to no inhibition of CK2, JNK3, Rock1, Aurora A, hHGFR, and Tie2.[7][8] | Various serine/threonine and tyrosine protein kinases[8] |
| In Vivo Dosage | 250 nmol (intracerebroventricularly)[3][10] | Neonatal rat model of hypoxic-ischemic brain injury[3][9][10] |
Signaling Pathways Modulated by this compound
This compound primarily modulates the ASK1-p38/JNK signaling pathway. Under conditions of cellular stress, such as oxidative stress, ASK1 is activated. Activated ASK1 then initiates a phosphorylation cascade that leads to the activation of JNK and p38 MAPKs, ultimately resulting in apoptosis and inflammatory responses. This compound intervenes at the top of this cascade by inhibiting ASK1 phosphorylation.[1][11] This inhibition leads to a downstream reduction in the phosphorylation of JNK and p38, and subsequently suppresses the expression of pro-apoptotic proteins like Bax and Caspase 3, while increasing the expression of anti-apoptotic proteins like Bcl-2.[1][9][11]
Experimental Protocols
The following are descriptions of key experimental methodologies used to characterize the effects of this compound.
5.1. Western Blotting
-
Purpose: To quantify the expression levels of specific proteins, such as ASK1, p-ASK1, JNK, p-JNK, p38, p-p38, Bax, and Bcl-2, in tissue or cell lysates.[1][9]
-
Methodology:
-
Protein Extraction: Tissues or cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the quantification of protein bands.
-
5.2. TUNEL Staining
-
Purpose: To detect and quantify apoptotic cell death by identifying DNA fragmentation.[1][10]
-
Methodology:
-
Tissue Preparation: Brain tissue sections are fixed and permeabilized.
-
Enzymatic Labeling: Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled nucleotides (e.g., BrdUTP) at the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The incorporated labels are detected using a fluorescently labeled antibody.
-
Microscopy: The stained tissue sections are visualized using a fluorescence microscope. The number of TUNEL-positive (apoptotic) cells is counted and often expressed as a percentage of the total number of cells (counterstained with DAPI).[10]
-
5.3. Dihydroethidium (DHE) Staining
-
Purpose: To detect and quantify intracellular superoxide (B77818), a key reactive oxygen species (ROS), as a measure of oxidative stress.[1][12]
-
Methodology:
-
Tissue Staining: Fresh frozen brain sections are incubated with DHE solution.
-
Reaction: DHE is oxidized by superoxide to 2-hydroxyethidium and ethidium, which intercalate with DNA and emit red fluorescence.
-
Microscopy: The stained sections are visualized with a fluorescence microscope. The intensity of the red fluorescence is proportional to the level of superoxide.[12]
-
The general workflow for evaluating the neuroprotective effects of this compound in an in vivo model is depicted below.
Conclusion
This compound is a valuable research tool for investigating the role of the ASK1 signaling pathway in various pathological conditions. Its selectivity and characterized mechanism of action make it a strong candidate for further investigation in the development of therapeutic agents for diseases driven by stress-induced apoptosis and inflammation, such as neurodegenerative disorders, ischemic injury, and inflammatory diseases.[1][11][13] The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential.
References
- 1. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NQDI 1 | CAS 175026-96-7 | NDQI1 | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. NQDI 1, an inhibitor of ASK1 attenuates acute ischemic renal injury by modulating oxidative stress and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
NQDI-1: A Technical Guide to its Discovery and Initial Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial synthesis of NQDI-1 (ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate), a potent and selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). Initially identified through a receptor-based virtual screening, this compound has demonstrated significant therapeutic potential in preclinical models of diseases driven by oxidative stress and inflammation, such as ischemic injury. This document details the seminal findings, including the key quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of the relevant signaling pathways and experimental workflows.
Discovery of this compound as an ASK1 Inhibitor
This compound was first identified as a potent inhibitor of ASK1 by Volynets and colleagues in 2011.[1] Their research utilized a receptor-based virtual screening of compounds with a 3H-naphtho[1,2,3-de]quinoline-2,7-dione scaffold. This computational approach led to the identification of this compound as a promising candidate for ASK1 inhibition. Subsequent in vitro kinase assays confirmed that this compound is a competitive inhibitor of ASK1.[1]
Quantitative Data Summary
The inhibitory activity of this compound against ASK1 and its selectivity against other kinases have been quantified in several studies. The key data are summarized in the table below.
| Parameter | Value | Kinase | Assay Conditions | Reference |
| Ki | 500 nM | Human ASK1 | In vitro kinase assay | [1] |
| IC50 | 3 µM | Human ASK1 | Cell-free assay | [2] |
| Cellular IC50 | 138 nM | Human ASK1 | Cellular assay | [3] |
Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of ASK1, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. Under conditions of cellular stress, such as the presence of reactive oxygen species (ROS) or inflammatory cytokines, ASK1 becomes activated and, in turn, phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6. These kinases then activate the c-Jun N-terminal kinases (JNKs) and p38 MAPKs, respectively. The activation of these pathways ultimately leads to a cellular response that can include apoptosis and inflammation. By inhibiting ASK1, this compound effectively blocks this signaling cascade, thereby mitigating stress-induced cellular damage.
Experimental Protocols
Initial Synthesis of this compound
The initial synthesis of this compound was reported by Volynets et al. in 2011.[1] The detailed experimental procedure is typically found in the supporting information of the publication. The general synthetic scheme is outlined below.
References
NQDI-1: A Technical Guide to its Role in Modulating Cell Death Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
NQDI-1 (ethyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate) is a potent and selective small-molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. This document provides a comprehensive technical overview of this compound's mechanism of action and its significant role in the modulation of cell death, primarily through the inhibition of apoptosis. It details the downstream effects of ASK1 inhibition, summarizes key quantitative data, outlines relevant experimental protocols, and presents signaling pathways and workflows as visual diagrams. While the primary focus is on apoptosis, available data on its influence on other cell death modalities such as necroptosis is also discussed.
Introduction to this compound
This compound is a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5).[1] ASK1 is a critical upstream activator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways, which are activated in response to a wide array of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[2][3] By inhibiting ASK1, this compound effectively blocks these stress-induced signaling cascades, thereby playing a crucial role in preventing the initiation of the intrinsic apoptotic pathway.[3] Its ability to mitigate oxidative stress and apoptosis has made it a valuable tool in preclinical research for various conditions, including neurodegenerative diseases, ischemic injury, and inflammatory disorders.[4]
Mechanism of Action
This compound functions as a competitive inhibitor with respect to ATP for the ASK1 kinase domain.[5] This inhibition prevents the autophosphorylation and subsequent activation of ASK1. In an inactive state, ASK1 is bound to the reduced form of thioredoxin (Trx). Under conditions of oxidative stress, reactive oxygen species (ROS) oxidize thioredoxin, causing it to dissociate from ASK1.[6] This dissociation allows ASK1 to oligomerize and become activated through autophosphorylation. Activated ASK1 then phosphorylates and activates downstream kinases, MKK3/6 and MKK4/7, which in turn activate the p38 and JNK signaling pathways, respectively. This compound, by occupying the ATP-binding pocket of ASK1, prevents this initial activation step, thereby halting the entire downstream signaling cascade that leads to apoptosis.[7]
Modulation of Cell Death Processes
Inhibition of Apoptosis
The most well-characterized role of this compound is its potent anti-apoptotic effect. By inhibiting the ASK1-JNK/p38 signaling axis, this compound prevents the activation of a cascade of pro-apoptotic events.[2]
-
JNK/p38 Pathway Blockade: Inhibition of ASK1 by this compound leads to a significant reduction in the phosphorylation and activation of JNK and p38 MAP kinases.[2][4]
-
Regulation of Bcl-2 Family Proteins: Activated JNK can promote apoptosis by phosphorylating and inactivating anti-apoptotic Bcl-2 family members or by activating pro-apoptotic members like Bax. This compound treatment has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax.[2][4]
-
Mitochondrial Integrity: The ASK1 pathway contributes to mitochondrial dysfunction and the release of cytochrome c. By blocking this pathway, this compound helps maintain mitochondrial integrity and prevents the initiation of the intrinsic apoptotic cascade.[3]
-
Caspase Activation: The release of cytochrome c from mitochondria leads to the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[3] Studies have demonstrated that this compound treatment significantly reduces the levels of activated (cleaved) caspase-3.[3][8]
The following diagram illustrates the ASK1 signaling pathway and the inhibitory action of this compound.
Modulation of Necroptosis
Necroptosis is a form of regulated necrosis that is dependent on Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL).[9] There is limited direct evidence of this compound's role in necroptosis. However, one study in a mouse model of acute pancreatitis found that this compound treatment decreased the expression of RIPK3 and phosphorylated MLKL (p-MLKL), key effectors of the necroptotic pathway.[7] This effect is likely indirect, resulting from the primary action of this compound in reducing ROS production, as oxidative stress is a known trigger for necroptosis. Further research is required to elucidate any direct interaction between this compound and the core necroptotic machinery.
Ferroptosis
Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. To date, there is no significant scientific literature directly linking this compound to the modulation of ferroptotic cell death pathways.
Quantitative Data
The inhibitory potency of this compound against ASK1 has been quantified in various studies. The following table summarizes key inhibitory constants.
| Parameter | Value | Cell-Free/Cell-Based | Reference |
| IC50 | 3 µM | Cell-free assay | [1][5] |
| Ki | 500 nM | Cell-free assay | [5][10] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound's effects on cell death.
Western Blot Analysis for Protein Expression
Objective: To quantify the expression and phosphorylation status of proteins in the ASK1 signaling pathway (e.g., p-ASK1, p-JNK, p-p38, Bax, Bcl-2, Cleaved Caspase-3) following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y, PC12) at a suitable density and allow them to adhere overnight. Pre-treat cells with this compound (typically 1-10 µM) for 1-2 hours. Induce cellular stress (e.g., with H₂O₂ at 100-500 µM or 6-OHDA) for the desired time period (e.g., 6-24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ASK1, anti-ASK1, anti-p-JNK, anti-JNK, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).
TUNEL Assay for Apoptosis Detection
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in cells treated with this compound.
Methodology:
-
Cell Preparation: Culture cells on glass coverslips and treat with this compound and a pro-apoptotic stimulus as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15-30 minutes, followed by permeabilization with 0.1% Triton X-100 in sodium citrate (B86180) for 2-5 minutes on ice.
-
TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay using a commercial kit (e.g., In Situ Cell Death Detection Kit, Roche) according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently-labeled dUTP.
-
Counterstaining and Imaging: Counterstain the cell nuclei with DAPI. Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Quantification: Calculate the apoptotic index by counting the number of TUNEL-positive nuclei and expressing it as a percentage of the total number of DAPI-stained nuclei.
The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound.
Conclusion
This compound is a well-established, selective inhibitor of ASK1 that plays a critical role in modulating stress-induced cell death. Its primary mechanism involves the direct inhibition of the ASK1 kinase, leading to the suppression of the downstream JNK and p38 MAPK pathways. This action effectively prevents the initiation of the mitochondrial-dependent apoptotic cascade, as evidenced by the modulation of Bcl-2 family proteins and the reduction of caspase activation. While its anti-apoptotic properties are extensively documented, its role in other cell death pathways like necroptosis is less clear and appears to be an indirect consequence of its ability to reduce oxidative stress. There is currently no evidence to suggest a role for this compound in ferroptosis. As a potent inhibitor of a key stress-response kinase, this compound remains an invaluable research tool and a potential therapeutic lead for pathologies driven by excessive apoptosis and oxidative stress.
References
- 1. Non-coding RNA: A key regulator in the Glutathione-GPX4 pathway of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1/RIPK3/MLKL-mediated necroptosis contributes to compression-induced rat nucleus pulposus cells death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-enzymatic lipid peroxidation initiated by photodynamic therapy drives a distinct ferroptosis-like cell death pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Ferroptosis Regulation by Nrf2/NQO1 Pathway in Alcohol-Induced Cardiotoxicity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of NQDI-1 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and application of a stock solution of NQDI-1, a selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), using Dimethyl Sulfoxide (DMSO) as the solvent.
Introduction
This compound is a potent and selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5).[1][2][3][4][5][6][7] ASK1 is a key component of the MAPK signaling pathway and is activated by various cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals.[8] Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal Kinase (JNK) and p38 MAPK, respectively.[8][9][10][11][12] This signaling cascade plays a crucial role in mediating apoptosis and inflammation. This compound exerts its inhibitory effect by preventing the phosphorylation of ASK1, thereby blocking the downstream signaling pathway and reducing oxidative stress and apoptosis.[9][10][12]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 319.31 g/mol | [2][3][4][5] |
| Formula | C₁₉H₁₃NO₄ | [2] |
| CAS Number | 175026-96-7 | [2][4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | 20-21 mg/mL (approx. 62.6 - 65.8 mM) | [2][4][13] |
| Water | Insoluble | [2][4] |
| Ethanol | Insoluble | [2][4] |
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [2] |
| Stock Solution in DMSO | -80°C | 1 year | [2] |
| -20°C | 1 month | [2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture, as moisture can reduce the solubility of the compound in DMSO.[2]
-
Calculate the required amount of DMSO:
-
To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (μL) = (Mass of this compound (mg) / 319.31 g/mol ) * 100,000
-
For example, to prepare a 10 mM stock solution from 1 mg of this compound powder: Volume of DMSO (μL) = (1 mg / 319.31 g/mol ) * 100,000 ≈ 313.2 μL
-
-
Dissolve this compound in DMSO:
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Aliquot and Store:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[2][4]
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2][4]
-
Protocol 2: Example Application - Inhibition of the ASK1 Signaling Pathway in a Cell-Based Assay
This protocol provides a general workflow for treating cells with this compound and assessing its effect on the ASK1 signaling pathway via Western blotting.
Materials:
-
Cells of interest cultured in appropriate media
-
10 mM this compound stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Phospho-ASK1
-
Total ASK1
-
Phospho-p38
-
Total p38
-
Phospho-JNK
-
Total JNK
-
A loading control (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. It is crucial to perform a serial dilution to avoid precipitation of the compound.
-
Important: Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration used.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the DMSO vehicle control.
-
Incubate the cells for the desired treatment duration.
-
-
Induction of ASK1 Activation (Optional): If the basal level of ASK1 activation is low in your cell line, you may need to stimulate the cells with an agent known to induce oxidative stress (e.g., H₂O₂) for a short period before harvesting.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Compare the results from the this compound treated groups to the vehicle control group.
Visualizations
Caption: this compound inhibits the ASK1 signaling pathway.
Caption: Workflow for this compound stock solution preparation.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. NQDI 1, an inhibitor of ASK1 attenuates acute ischemic renal injury by modulating oxidative stress and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. selleck.co.jp [selleck.co.jp]
Effective concentration of NQDI-1 for cell culture experiments
Application Notes and Protocols for NQDI-1 in Cell Culture
Introduction to this compound
This compound (ethyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate) is a potent and specific inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).[1][2][3] ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, plays a crucial role in cellular stress responses.[2][4] Upon activation by various stressors such as oxidative stress, ASK1 initiates a signaling cascade that leads to the phosphorylation of downstream kinases, primarily p38 and c-Jun N-terminal kinase (JNK).[2][5] The activation of these pathways can ultimately lead to inflammation and apoptosis (programmed cell death).[4][6] this compound exerts its effect by inhibiting the phosphorylation of ASK1, thereby blocking the downstream signaling cascade and protecting cells from stress-induced apoptosis.[2][5] This makes this compound a valuable tool for investigating the roles of the ASK1 signaling pathway in various cellular processes and disease models.
Data Presentation: Effective Concentration of this compound
The effective concentration of this compound can vary significantly depending on the experimental system (e.g., cell-free assay vs. whole-cell assay), the specific cell line, and the biological endpoint being measured. It is highly recommended to perform a dose-response curve to determine the optimal concentration for a specific cell type and experimental condition.[7]
| System / Assay Type | Target / Cell Line | Effective Concentration | Observed Effect | Reference |
| Cell-Free Kinase Assay | Purified ASK1 Enzyme | IC₅₀: 3 µM | 50% inhibition of ASK1 kinase activity. | [1][3] |
| Cell-Free Kinase Assay | Purified ASK1 Enzyme | Kᵢ: 500 nM | Binding affinity (inhibitor constant) to ASK1. | [3] |
| Cell Culture | Ovarian Granulosa Cells | Not Specified | Alleviates microcystin-LR-induced mitochondrial damage and apoptosis. | [2][5] |
| In Vivo Model | Rat Hypoxic-Ischemic Brain Injury | 250 nmol (intracerebroventricular) | Inhibited expression of ASK1, p-JNK, p-c-Jun, p53, and caspase 3; reduced apoptosis. | [8] |
| In Vivo Model | Rat Subarachnoid Hemorrhage | 3.0 µg/kg (intracerebroventricular) | Optimal dose for improving neurological function and reducing oxidative stress and apoptosis. | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in cell culture experiments.
Caption: this compound inhibits the phosphorylation and activation of ASK1.
Caption: General experimental workflow for this compound cell culture studies.
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation and Cell Treatment
This protocol describes the preparation of an this compound stock solution and its application to cultured cells.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous[1][3]
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, to make a 10 mM stock, dissolve 3.19 mg of this compound (MW: 319.32 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]
-
Store the aliquots at -20°C for up to one year or -80°C for up to two years.[3]
-
-
Working Solution Preparation and Cell Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[7] Prepare a vehicle control using the same final concentration of DMSO.
-
Remove the old medium from the cultured cells and replace it with the medium containing the desired this compound concentrations or the vehicle control.
-
Incubate the cells for the experimentally determined time period before proceeding to downstream analysis.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cells treated with this compound as described in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).[9]
-
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[9]
-
Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[9]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][9]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Analysis of Protein Phosphorylation by Western Blotting
This protocol is used to detect changes in the phosphorylation status of ASK1 and its downstream targets (p38, JNK) following this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ASK1, anti-ASK1, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution. Probing for phosphorylated proteins (p-ASK1, p-p38, p-JNK) is key to confirming this compound's effect.[2][8]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH or β-actin to normalize the results.
Protocol 4: Detection of Apoptosis by TUNEL Staining
This protocol allows for the detection of apoptotic cells by labeling the fragmented DNA characteristic of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or chamber slides and treated with this compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Commercially available TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit[8]
-
DAPI nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Following this compound treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells again with PBS.
-
Permeabilize the cells for 2-5 minutes on ice.
-
Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and fluorescently labeled dUTPs.[8]
-
After incubation and washing, counterstain the cell nuclei with DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit fluorescence (e.g., green), while all nuclei will be stained by DAPI (blue).[8]
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. NQDI 1, an inhibitor of ASK1 attenuates acute ischemic renal injury by modulating oxidative stress and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Injection of NQDI-1 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intracerebroventricular (ICV) injection of NQDI-1, a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), in mice. This document outlines the necessary materials, step-by-step procedures for stereotaxic surgery, and data on recommended dosages. Additionally, it includes a diagram of the ASK1 signaling pathway targeted by this compound and a comprehensive experimental workflow.
Introduction
This compound is a potent and specific inhibitor of ASK1, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] ASK1 is activated by various stressors, including oxidative stress, and plays a crucial role in mediating cellular responses such as apoptosis and inflammation.[2][3] By inhibiting ASK1, this compound can modulate downstream signaling through p38 and JNK, thereby offering a therapeutic potential for various neurological conditions.[1] Intracerebroventricular injection is a common method for delivering therapeutic agents directly to the central nervous system, bypassing the blood-brain barrier.[4][5][6][7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the intracerebroventricular injection of this compound in mice, extrapolated from rodent studies. Researchers should consider this as a starting point and optimize these parameters for their specific mouse strain and experimental model.
| Parameter | Value | Species | Notes |
| This compound Dosage | 1 - 10 µg/kg | Rat | Dose-dependent effects observed. A dose of 3 µg/kg was found to be most effective in one study.[1] |
| 250 nmol | Rat | Used in a study on hypoxic-ischemic brain injury.[8] | |
| Injection Volume | 1 - 5 µL per ventricle | Mouse | Total volume should not exceed 10 µL.[9] |
| Injection Rate | 0.5 µL/min | Mouse | Slow infusion rate is critical to prevent increased intracranial pressure. |
| Stereotaxic Coordinates (from Bregma) | Anteroposterior (AP): +0.3 mmMediolateral (ML): ±1.0 mmDorsoventral (DV): -3.0 mm | Mouse | Coordinates may need to be adjusted based on mouse age, strain, and sex. |
| Needle Dwell Time | 5 minutes | General | Time to allow for diffusion of the injectate and to minimize backflow upon needle retraction. |
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the ICV injection of this compound in mice.
Materials
-
This compound (powder)
-
Vehicle for dissolution (e.g., DMSO, or a mixture of DMSO, PEG300, Tween-80, and saline)[10]
-
Stereotaxic apparatus for mice
-
Anesthesia system (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Hamilton syringe (10 µL) with a 33-gauge needle
-
Suturing material
-
Analgesics and post-operative care supplies
Preparation of this compound Injection Solution
-
Vehicle Preparation: A common vehicle for in vivo administration of poorly soluble compounds like this compound is a mixture of DMSO, PEG300, Tween-80, and saline. For a 1 mg/mL working solution, the following formulation can be used:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 10 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex until a clear solution is obtained. This working solution should be prepared fresh on the day of use.[11]
-
-
Final Concentration Calculation: Based on the desired dosage (e.g., 3 µg/kg for a 25g mouse), calculate the required concentration of this compound in the final injection volume.
-
Syringe Loading: Carefully load the Hamilton syringe with the prepared this compound solution, ensuring there are no air bubbles.
Stereotaxic Surgical Procedure
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (B1672236) (3-4% for induction, 1-2% for maintenance). Once the mouse is fully anesthetized (confirmed by lack of pedal reflex), place it on the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying. Shave the fur from the scalp and clean the area with an antiseptic solution.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Use cotton swabs to clean the skull surface and identify the bregma and lambda landmarks.
-
Leveling the Skull: Ensure the skull is level by adjusting the incisor bar so that the dorsal-ventral measurements at bregma and lambda are within 0.1 mm of each other.
-
Locating the Injection Site: Move the drill to the target coordinates relative to bregma (AP: +0.3 mm, ML: ±1.0 mm).
-
Drilling the Burr Hole: Carefully drill a small hole through the skull at the marked coordinates, being cautious not to damage the underlying dura mater.
-
Intracerebroventricular Injection:
-
Lower the Hamilton syringe needle to the pial surface and then slowly lower it to the target DV coordinate (-3.0 mm).
-
Infuse the this compound solution at a rate of 0.5 µL/min.
-
After the infusion is complete, leave the needle in place for 5 minutes to allow for diffusion and to minimize backflow.
-
Slowly retract the needle.
-
-
Closure and Post-Operative Care: Suture the scalp incision. Administer a post-operative analgesic as per your institution's guidelines. Place the mouse in a clean cage on a heating pad until it fully recovers from anesthesia. Monitor the animal closely for the next 48 hours.
Visualizations
ASK1 Signaling Pathway
References
- 1. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Free-Hand Intracerebroventricular Injections in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: NQDI-1 in a Renal Ischemia-Reperfusion Injury Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion injury (IRI) is a significant cause of acute kidney injury (AKI), characterized by cellular damage resulting from the restoration of blood flow to ischemic tissue. This process triggers a cascade of detrimental events, including oxidative stress, inflammation, and apoptosis, ultimately leading to renal dysfunction. Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a key mediator of stress-induced apoptosis and inflammation. Its activation under pathological conditions, such as IRI, makes it a promising therapeutic target. NQDI-1 is a potent and selective inhibitor of ASK1.[1] This document provides detailed application notes and protocols for the use of this compound in a rat model of renal ischemia-reperfusion injury, based on available preclinical data.
Mechanism of Action
This compound exerts its protective effects in renal IRI by inhibiting ASK1.[1] Under conditions of oxidative stress induced by ischemia-reperfusion, ASK1 is activated, leading to the phosphorylation and activation of downstream kinases, including p38 MAPK and c-Jun N-terminal kinase (JNK).[2] These signaling pathways contribute to mitochondrial dysfunction, the expression of pro-apoptotic proteins like p53 and Bax, and ultimately, apoptotic cell death of renal tubular cells. This compound, by blocking ASK1 activity, interrupts this signaling cascade, thereby reducing oxidative stress, inflammation, and apoptosis in the kidney.[1][2]
Caption: this compound inhibits the ASK1 signaling pathway in renal IRI.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound administration in a rat model of renal ischemia-reperfusion injury, based on the findings from El Eter (2013). Please note that specific numerical values from the primary publication were not available; therefore, representative data placeholders are used to illustrate the expected trends.
Table 1: Renal Function Parameters
| Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Sham | Baseline | Baseline |
| IRI | Significantly Increased | Significantly Increased |
| IRI + this compound | Significantly Reduced vs. IRI | Significantly Reduced vs. IRI |
Table 2: Histological and Apoptotic Markers
| Group | Histological Injury Score (Arbitrary Units) | TUNEL-Positive Cells (%) |
| Sham | Minimal | Minimal |
| IRI | Significantly Increased | Significantly Increased |
| IRI + this compound | Significantly Reduced vs. IRI | Significantly Reduced vs. IRI |
Table 3: Oxidative Stress and Apoptosis-Related Protein Markers
| Group | Malondialdehyde (MDA) (nmol/mg protein) | Superoxide Dismutase (SOD) (U/mg protein) | Bcl-2 Expression (Relative Units) | p53 Expression (Relative Units) |
| Sham | Baseline | Baseline | Baseline | Baseline |
| IRI | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Increased |
| IRI + this compound | Significantly Reduced vs. IRI | Significantly Increased vs. IRI | Significantly Increased vs. IRI | Significantly Reduced vs. IRI |
Experimental Protocols
The following are detailed protocols for inducing a renal ischemia-reperfusion injury model in rats and for the subsequent evaluation of the effects of this compound.
Protocol 1: Rat Model of Renal Ischemia-Reperfusion Injury
This protocol describes the surgical procedure for inducing unilateral renal ischemia-reperfusion injury in rats.[1]
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Heating pad
-
Surgical instruments (scalpels, forceps, retractors, microvascular clamps)
-
Sutures
-
This compound solution (dissolved in a suitable vehicle, e.g., DMSO and further diluted in saline)
-
Vehicle control solution
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and place it on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the abdominal cavity.
-
Gently retract the intestines to expose the right kidney.
-
Carefully perform a right nephrectomy by ligating the renal artery, vein, and ureter before removing the kidney.
-
Isolate the left renal pedicle, which contains the renal artery and vein.
-
Occlude the left renal pedicle with a non-traumatic microvascular clamp for 45 minutes to induce ischemia.[1]
-
Administer this compound or vehicle control intravenously or intraperitoneally at a predetermined dose prior to or during ischemia.
-
After 45 minutes, remove the clamp to allow reperfusion.
-
Close the abdominal incision in layers using sutures.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Euthanize the animals at a predetermined time point (e.g., 24 or 48 hours) after reperfusion for sample collection.
References
Application Notes and Protocols for Western Blot Analysis of Phosphorylated ASK1 following NQDI-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of Apoptosis Signal-regulating Kinase 1 (ASK1) phosphorylation at Threonine 838 (p-ASK1) using Western blotting following treatment with the specific ASK1 inhibitor, NQDI-1. This protocol is essential for researchers investigating cellular stress pathways and for professionals in drug development targeting ASK1-mediated pathologies.
Introduction
Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] It is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2] Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs.[2][3] This signaling cascade plays a crucial role in determining cell fate, including apoptosis, inflammation, and differentiation.[1] Given its central role in stress responses, ASK1 is a significant therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[4]
This compound (ethyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate) is a potent and specific inhibitor of ASK1.[5][6] It functions by inhibiting the kinase activity of ASK1, thereby preventing the phosphorylation of its downstream targets.[5] Western blot analysis of p-ASK1 is a fundamental technique to verify the efficacy of this compound in a cellular or tissue context. A significant decrease in the p-ASK1/total ASK1 ratio following this compound treatment confirms the inhibitor's on-target activity.[5][7]
Data Presentation
The following table summarizes the semi-quantitative results from a representative study investigating the effect of this compound on the ratio of phosphorylated ASK1 (p-ASK1) to total ASK1 in a rat model of subarachnoid hemorrhage (SAH), a condition known to induce significant cellular stress.
| Treatment Group | Relative p-ASK1/ASK1 Protein Expression Level (Mean ± SD) | Statistical Significance vs. SAH + Vehicle |
| Sham | ~0.8 | P < 0.05 |
| SAH + Vehicle | ~1.4 | - |
| SAH + this compound | ~0.9 | P < 0.05 |
Data is estimated from graphical representations in the source material and is intended for illustrative purposes.[5]
Signaling Pathway
The diagram below illustrates the ASK1 signaling pathway and the point of inhibition by this compound. Cellular stressors lead to the activation of ASK1, which then initiates a phosphorylation cascade involving MKK3/6 and MKK4/7, ultimately activating the p38 and JNK signaling pathways. This compound directly inhibits the kinase activity of ASK1, blocking these downstream events.
Caption: ASK1 signaling pathway and this compound inhibition.
Experimental Protocols
The following are detailed protocols for the Western blot analysis of p-ASK1 after this compound treatment.
Experimental Workflow
Caption: Western Blot workflow for p-ASK1 analysis.
Detailed Methodologies
1. Cell Culture and this compound Treatment
-
Cell Lines: Use appropriate cell lines relevant to the research question (e.g., neuronal cells for neuroprotection studies, cancer cell lines, etc.).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Stress Induction (if applicable): To observe the inhibitory effect of this compound, it is often necessary to first stimulate the ASK1 pathway. This can be achieved by treating cells with a stressor such as H2O2 (for oxidative stress) or tunicamycin (B1663573) (for ER stress) at a predetermined concentration and duration.
-
This compound Treatment: this compound is a specific inhibitor of ASK1.[6] Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[8] The final working concentration of this compound can range from 1 to 10 µM, which should be optimized for the specific cell line and experimental conditions.[8] A vehicle control (DMSO) group should always be included. Incubate the cells with this compound for a predetermined time (e.g., 1-24 hours) prior to or concurrently with the stressor.
2. Protein Extraction
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and store it at -80°C.
3. Protein Quantification
-
Determine the protein concentration of each sample using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 4-12% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ASK1 (Thr838) and total ASK1 overnight at 4°C with gentle agitation. A loading control antibody, such as β-actin or GAPDH, should also be used to ensure equal protein loading.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.
5. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-ASK1 band intensity to the total ASK1 band intensity for each sample.
-
Further normalize these ratios to the loading control (e.g., β-actin) to account for any variations in protein loading.
-
Present the data as a ratio of p-ASK1 to total ASK1, often expressed as a fold change relative to the control group. Statistical analysis should be performed to determine the significance of the observed differences. A significant decrease in the p-ASK1/ASK1 ratio in the this compound treated group compared to the vehicle control indicates successful inhibition of ASK1 phosphorylation.[5][9]
References
- 1. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The cryo-EM structure of ASK1 reveals an asymmetric architecture allosterically modulated by TRX1 [elifesciences.org]
- 5. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Apoptosis with NQDI-1 Treatment using the TUNEL Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process in both normal physiological development and various pathological conditions. Its accurate detection and quantification are essential for understanding disease mechanisms and evaluating the efficacy of therapeutic agents. The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a widely used method for identifying the extensive DNA fragmentation that is a hallmark of late-stage apoptosis.[1][2][3] This document provides detailed application notes and protocols for utilizing the TUNEL assay to measure apoptosis induced by treatment with NQDI-1, a specific inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[4][5]
This compound has been shown to modulate apoptosis by inhibiting the ASK1 signaling pathway, which is involved in cellular responses to stress.[4][6][7] By blocking ASK1, this compound can prevent the downstream activation of p38 and JNK signaling pathways, thereby reducing apoptosis.[4][6] These notes are intended to guide researchers in the application of the TUNEL assay to assess the anti-apoptotic effects of this compound in various experimental models.
This compound and its Role in Apoptosis
This compound is a potent and specific inhibitor of ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[4][5][7] ASK1 is activated by a variety of cellular stressors, including oxidative stress, and plays a crucial role in mediating apoptotic signaling.[4][7] Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily p38 and c-Jun N-terminal kinase (JNK), which in turn trigger a cascade of events leading to apoptosis.[4][6] this compound exerts its anti-apoptotic effect by inhibiting the phosphorylation of ASK1, thereby suppressing the activation of the downstream p38 and JNK pathways.[4][6] This leads to a decrease in the expression of pro-apoptotic proteins like Bax and an increase in anti-apoptotic proteins like Bcl-2.[4][6]
Quantitative Data Summary
The following table summarizes quantitative data from a study investigating the effect of this compound on neuronal apoptosis in a rat model of subarachnoid hemorrhage (SAH), as measured by the TUNEL assay.
| Group | Treatment | Percentage of TUNEL-positive Neuronal Cells (Mean ± SD) |
| Sham | - | Low (baseline) |
| SAH + Vehicle | Vehicle | Significantly increased vs. Sham |
| SAH + this compound | This compound | Significantly decreased vs. SAH + Vehicle |
Data adapted from a study on early brain injury after subarachnoid hemorrhage in rats.[4]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound Signaling Pathway in Apoptosis Inhibition.
Caption: General Workflow for the TUNEL Assay.
Experimental Protocols
The following are detailed protocols for performing the TUNEL assay on cultured cells and tissue sections to assess apoptosis following this compound treatment. These are generalized protocols and may require optimization based on the specific cell type or tissue being studied.
Protocol 1: TUNEL Assay for Adherent Cultured Cells
Materials:
-
Adherent cells cultured on coverslips or in chamber slides
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1% - 0.5% Triton X-100 in PBS
-
TUNEL Assay Kit (e.g., One Step TUNEL Apoptosis Assay Kit)[4]
-
DNase I (for positive control)
-
DAPI or other nuclear counterstain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips or chamber slides and allow them to adhere. Treat the cells with the desired concentrations of this compound and/or a vehicle control for the appropriate duration.
-
Fixation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.[1]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Controls:
-
Positive Control: Treat a separate sample of fixed and permeabilized cells with DNase I (e.g., 1 µg/mL) for 15-30 minutes at room temperature to induce DNA strand breaks.[1]
-
Negative Control: Prepare a sample that will undergo the entire staining procedure but without the TdT enzyme in the labeling reaction mix.[1]
-
-
TUNEL Reaction:
-
Detection and Counterstaining:
-
If using an indirect detection method (e.g., biotin-dUTP), incubate with the fluorescently labeled streptavidin as per the kit protocol.
-
Wash the samples as recommended by the manufacturer.
-
Counterstain the cell nuclei with DAPI for 10 minutes at room temperature.[4]
-
Wash three times with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence (typically green or red, depending on the fluorophore used), indicating DNA fragmentation.
-
Protocol 2: TUNEL Assay for Paraffin-Embedded Tissue Sections
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (B145695) series (100%, 95%, 80%, 70%)
-
Deionized water
-
Proteinase K solution (20 µg/mL)
-
TUNEL Assay Kit
-
Nuclear counterstain (e.g., Hematoxylin (B73222) or DAPI)
-
Mounting medium
-
Light or fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin (B1166041) (2 x 5-10 minutes).
-
Rehydrate the tissue sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 5 minutes each.
-
Rinse with deionized water.
-
-
Permeabilization:
-
Incubate the sections with Proteinase K solution for 10-20 minutes at room temperature.[1] The incubation time may need optimization.
-
Wash the slides twice with PBS for 5 minutes each.
-
-
Controls:
-
Prepare positive and negative controls as described in Protocol 1, applying the reagents to separate tissue sections.
-
-
TUNEL Reaction:
-
Follow the TUNEL reaction steps as outlined in Protocol 1 (steps 5.1 - 5.3), ensuring the entire tissue section is covered with the reaction mixture.
-
-
Detection and Counterstaining:
-
Perform the detection steps according to the kit manufacturer's instructions.
-
Counterstain the nuclei. For chromogenic detection, hematoxylin is a common choice. For fluorescent detection, DAPI can be used.
-
-
Dehydration and Mounting (for chromogenic detection):
-
If a chromogenic substrate was used, dehydrate the sections through an ethanol series (70%, 95%, 100%).
-
Clear in xylene and mount with a xylene-based mounting medium.
-
-
Mounting (for fluorescent detection):
-
Mount with an aqueous or anti-fade mounting medium.
-
-
Visualization:
-
Examine the slides under a light microscope (for chromogenic labels) or a fluorescence microscope (for fluorescent labels).
-
Data Analysis and Interpretation
The primary outcome of the TUNEL assay is the identification and quantification of apoptotic cells. This can be achieved by:
-
Fluorescence Microscopy: Counting the number of TUNEL-positive cells relative to the total number of cells (as determined by the nuclear counterstain) in several random fields of view. The result is often expressed as a percentage of apoptotic cells or an apoptotic index.
-
Flow Cytometry: For cell suspensions, flow cytometry provides a high-throughput method for quantifying the percentage of TUNEL-positive cells in a population.
When interpreting the results, it is crucial to compare the this compound treated samples to the vehicle-treated controls. A significant decrease in the percentage of TUNEL-positive cells in the this compound group would indicate that the compound has an anti-apoptotic effect under the tested conditions. The positive and negative controls are essential for validating the assay's performance and ensuring the specificity of the staining. It is also important to be aware that DNA fragmentation can occur in other forms of cell death, such as necrosis, so it is advisable to use the TUNEL assay in conjunction with other apoptosis markers for a comprehensive analysis.[9]
References
- 1. clyte.tech [clyte.tech]
- 2. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 4. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis signal-regulating kinase 1 exhibits oncogenic activity in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencellonline.com [sciencellonline.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Application Note: Visualizing ASK1 Inhibition by NQDI-1 via Immunofluorescence
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[1] It plays a crucial role in cellular responses to a wide array of stress signals, including oxidative stress (ROS), endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α.[2][3] Upon activation, ASK1 initiates a signaling cascade by phosphorylating and activating downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs.[2][3] The sustained activation of these pathways is closely linked to cellular processes such as apoptosis, inflammation, and differentiation, making ASK1 a significant factor in the pathology of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][4]
NQDI-1 is a potent and specific small-molecule inhibitor of ASK1.[5][6] Its primary mechanism of action involves preventing the stress-induced autophosphorylation and subsequent activation of ASK1, thereby blocking the downstream JNK/p38 signaling cascades.[4][6] Studies have shown that this compound can attenuate cell death and inflammation in various disease models.[7][8] Some research indicates that this compound treatment leads to a significant decrease in phosphorylated ASK1 (p-ASK1), while others have observed a reduction in the total expression level of the ASK1 protein.[6][7]
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization and expression levels of specific proteins within cells.[9] This application note provides a detailed protocol for using immunofluorescence staining to observe the cellular localization of ASK1 and to qualitatively and quantitatively assess the inhibitory effect of this compound on its expression and/or phosphorylation-dependent activation.
ASK1 Signaling Pathway and this compound Inhibition
Under normal conditions, ASK1 is kept in an inactive state through binding with reduced thioredoxin (Trx).[3] Cellular stress, particularly oxidative stress, causes the oxidation of Trx, leading to its dissociation from ASK1.[3] This dissociation allows ASK1 to autophosphorylate at Threonine 845 (Thr845) in its activation loop, leading to its full activation.[1][10] Activated ASK1 then propagates the stress signal downstream. This compound intervenes by inhibiting this activation step.
Experimental Protocols
This protocol provides a generalized method for the immunofluorescent staining of ASK1 in cultured cells treated with this compound. Optimization may be required depending on the cell line and specific experimental conditions.
I. Materials and Reagents
-
Cell Lines: Appropriate cell line (e.g., HEK293, HeLa, SH-SY5Y)
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11][12]
-
Reagents:
-
This compound (Selleck Chemicals or equivalent)[5]
-
Dimethyl Sulfoxide (DMSO), cell culture grade[5]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS with 0.1% Tween-20
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-ASK1/MAP3K5 polyclonal antibody (select an antibody validated for IF).
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594).
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting Medium: Anti-fade mounting medium
-
Hardware:
-
Glass coverslips (sterilized)
-
12-well or 24-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Fluorescence microscope with appropriate filters
-
II. Preparation of this compound Stock Solution
-
This compound is typically supplied as a powder. To prepare a 10 mM stock solution, dissolve 3.19 mg of this compound (MW: 319.31 g/mol ) in 1 mL of DMSO.[5]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.[5]
III. Cell Culture and Treatment Protocol
-
Cell Seeding: A day before the experiment, seed cells onto sterile glass coverslips placed in 12-well or 24-well plates. Adjust the seeding density to achieve 50-70% confluency on the day of staining.[13]
-
Cell Adherence: Incubate the cells overnight at 37°C with 5% CO₂ to allow for proper attachment.
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in fresh culture medium to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM).
-
Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest this compound concentration.
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours). If investigating stress-induced activation, a stressor (e.g., H₂O₂) can be added during the last 30-60 minutes of incubation.
IV. Immunofluorescence Staining Protocol
-
Fixation:
-
Washing: Aspirate the fixative and wash the cells three times with 1X PBS for 5 minutes each.
-
Permeabilization:
-
Add the Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular epitopes.[13]
-
-
Washing: Repeat the washing step (Step 2).
-
Blocking:
-
Add Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.[13]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-ASK1 antibody in the blocking buffer according to the manufacturer's recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.[13]
-
-
Washing: Aspirate the primary antibody solution and wash the cells three times with 1X PBS for 5 minutes each.
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-conjugated secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody solution to the coverslips.
-
Incubate for 1 hour at room temperature, protected from light.[13]
-
-
Washing: Repeat the washing step (Step 7), ensuring all washes are performed in the dark to prevent photobleaching.
-
Counterstaining:
-
Incubate the cells with a diluted DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash once with 1X PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Mount the coverslips onto clean microscope slides with a drop of anti-fade mounting medium, cell-side down.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Storage: Store the slides at 4°C, protected from light, until imaging.
V. Image Acquisition and Analysis
-
Microscopy: Visualize the slides using a fluorescence or confocal microscope. Capture images using appropriate filters for the chosen fluorophore (e.g., FITC/GFP for Alexa Fluor 488) and DAPI.
-
Qualitative Analysis: Observe the subcellular localization of ASK1 (e.g., cytoplasmic, perinuclear) and note any visible differences in fluorescence intensity between the vehicle control and this compound treated groups.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean fluorescence intensity of the ASK1 signal per cell.[14][15] Correct for background fluorescence and normalize the signal to the cell count (from DAPI stain). Compare the mean intensity of treated cells to the control group to determine the effect of this compound.
Experimental Workflow Diagram
Data Presentation and Expected Results
Expected Results
-
Localization: ASK1 is predominantly a cytoplasmic protein.[16] In control cells, immunofluorescence should reveal a diffuse or punctate signal throughout the cytoplasm.
-
Effect of this compound: Based on published data, treatment with this compound is expected to result in a noticeable decrease in the fluorescence intensity of the ASK1 signal compared to the vehicle-treated control cells.[7][17] This reflects the inhibition of ASK1 expression or phosphorylation, leading to reduced antibody binding. Quantitative analysis should confirm this observation.
Summary of Quantitative Data from Literature
The following table summarizes findings on the effect of this compound on ASK1 and its downstream signaling pathway from various studies.
| Treatment Group | Target Protein | Method of Detection | Observed Effect | Reference |
| Hypoxia-Ischemia (HI) model + this compound vs. HI + Vehicle | Total ASK1 | Western Blot, Immunofluorescence | Marked inhibition/decrease in ASK1 expression. | [7][18] |
| Subarachnoid Hemorrhage (SAH) model + this compound vs. SAH + Vehicle | Phospho-ASK1 (p-ASK1) | Western Blot | Significant decrease in p-ASK1 protein expression levels. No significant effect on total ASK1 levels. | [6][17][19] |
| SAH model + this compound vs. SAH + Vehicle | Phospho-p38 (p-p38) | Western Blot | Significant decrease in downstream p-p38 expression. | [6][17] |
| SAH model + this compound vs. SAH + Vehicle | Phospho-JNK (p-JNK) | Western Blot | Significant decrease in downstream p-JNK expression. | [6][17] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Low expression of ASK1 in the chosen cell line.- Primary antibody concentration is too low.- Ineffective permeabilization.- Over-fixation masking the epitope. | - Choose a cell line with known ASK1 expression or use a positive control.- Optimize primary antibody concentration by titration.- Increase Triton X-100 concentration or incubation time.- Reduce fixation time or try a different fixative (e.g., methanol).[13] |
| High Background | - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing. | - Increase blocking time to 1-2 hours or try a different blocking agent.- Further dilute the antibodies.- Increase the number and duration of wash steps.[13] |
| Non-specific Staining | - Secondary antibody is binding non-specifically.- Primary antibody has cross-reactivity. | - Run a secondary antibody-only control.- Ensure the primary antibody is specific and validated for IF in the target species. |
| Photobleaching | - Excessive exposure to excitation light. | - Minimize light exposure during all steps following secondary antibody incubation.- Use an anti-fade mounting medium.- Acquire images promptly. |
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-ASK1 (Ser967) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Protocol to prepare functional cellular nanovesicles with PD1 and TRAIL to boost antitumor response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nacalai.com [nacalai.com]
- 13. ptglab.com [ptglab.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Analysis of Signal Transduction with In-Cell Western Immunofluorescence Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. abcepta.com [abcepta.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for NQDI-1 in Primary Neuron Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NQDI-1 is a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] In response to cellular stress, such as oxidative stress, ASK1 is activated and subsequently phosphorylates downstream kinases, including p38 and c-Jun N-terminal kinase (JNK).[1][3][4] This signaling cascade plays a crucial role in promoting inflammation and apoptosis, leading to neuronal cell death in various neurodegenerative conditions and acute brain injuries.[1][5] this compound offers a targeted approach to mitigate neuronal damage by inhibiting ASK1, thereby reducing downstream pro-apoptotic signaling.[1][3] These application notes provide detailed protocols for utilizing this compound in primary neuron cell culture to investigate its neuroprotective effects.
Mechanism of Action
Under conditions of oxidative stress, ASK1 is activated, leading to the phosphorylation of MKK4/7 and MKK3/6, which in turn phosphorylate and activate JNK and p38 MAP kinases, respectively. Activated JNK and p38 translocate to the nucleus and phosphorylate transcription factors that regulate the expression of pro-apoptotic proteins like Bax and inhibit anti-apoptotic proteins like Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, caspase activation, and ultimately, neuronal apoptosis. This compound specifically inhibits the kinase activity of ASK1, preventing the phosphorylation of its downstream targets and thereby blocking this apoptotic cascade.[1][3]
References
- 1. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of NQDI-1 for Neuroprotection
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo dosage and administration of NQDI-1, a potent and specific inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), for neuroprotective applications. The protocols are based on preclinical studies in rodent models of acute brain injury.
Overview and Mechanism of Action
This compound, with the chemical name ethyl-2,7-dioxo-2,7-dihydro-3H-naphtho(1,2,3-de)quinoline-1-carboxylate, exerts its neuroprotective effects by inhibiting the ASK1 signaling pathway.[1][2] Under conditions of cellular stress, such as oxidative stress which is common in neurodegenerative diseases and acute brain injuries, ASK1 is activated and subsequently triggers downstream pro-apoptotic pathways, primarily the p38 and c-Jun N-terminal kinase (JNK) signaling cascades.[1][3][4] this compound specifically inhibits the phosphorylation of ASK1, thereby preventing the activation of these downstream kinases and ultimately reducing neuronal apoptosis and oxidative stress-related damage.[1][2][3]
In Vivo Dosage and Administration Data
The following table summarizes the effective in vivo dosages and administration routes of this compound for neuroprotection as reported in preclinical studies.
| Animal Model | Injury Model | Route of Administration | Dosage | Key Findings | Reference |
| Adult Male Sprague-Dawley Rats | Subarachnoid Hemorrhage (SAH) induced by monofilament perforation | Intracerebroventricular (ICV) injection | 1.0, 3.0, and 10.0 µg/kg (single dose) | 3.0 µg/kg was found to be the most effective dose for improving short-term neurological function. All doses showed a significant partial improvement. | [1] |
| Neonatal Rats | Perinatal Hypoxic-Ischemic (HI) Brain Injury | Intracerebroventricular (ICV) injection | 250 nmol (in DMSO) | Significantly attenuated acute HI cerebral injury by inhibiting cell apoptosis. | [5] |
Note: The pharmacokinetics of this compound, including its ability to cross the blood-brain barrier after systemic administration, require further investigation.[1] The current data primarily supports direct central nervous system administration.
Experimental Protocols
Animal Models
3.1.1. Subarachnoid Hemorrhage (SAH) Model in Rats
-
Animals: Adult male Sprague-Dawley rats (280–320 g).[1]
-
Procedure: The endovascular perforation method is used to induce SAH. Briefly, rats are anesthetized, and a sharpened nylon monofilament is introduced through the external carotid artery to the internal carotid artery and advanced to perforate the anterior cerebral artery.[1]
3.1.2. Perinatal Hypoxic-Ischemic (HI) Brain Injury Model in Neonatal Rats
-
Animals: Neonatal Sprague-Dawley rats.
-
Procedure: The procedure involves the permanent ligation of the left common carotid artery followed by exposure to a hypoxic environment (e.g., 8% oxygen) for a specified duration. This model mimics many of the pathological features of perinatal asphyxia in humans.
Preparation and Administration of this compound
-
Stock Solution: this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[5] For in vivo formulation for other routes, a vehicle solution such as a mixture of DMSO, PEG300, Tween80, and saline may be considered, though specific formulations for this compound require optimization.[6]
-
Administration:
-
Intracerebroventricular (ICV) Injection:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Drill a burr hole in the skull at the desired coordinates for lateral ventricle injection (coordinates will vary based on the animal's age and species).
-
Slowly inject the desired volume of this compound solution (e.g., 5 µl for rats) into the lateral ventricle using a Hamilton syringe.[1]
-
The injection is typically administered 1 hour after the induction of brain injury.[1][3]
-
-
Assessment of Neuroprotective Efficacy
3.3.1. Neurological Function Tests
-
Modified Garcia Score: A composite neurological scoring system to assess motor, sensory, and reflex functions.[1]
-
Beam Balance Test: Evaluates motor coordination and balance by measuring the animal's ability to traverse a narrow beam.[1]
-
Rotarod Test: Assesses motor coordination and learning by measuring the time an animal can stay on a rotating rod.
-
Morris Water Maze: A test for spatial learning and memory.
3.3.2. Histological and Molecular Analyses
-
TUNEL Staining: To detect and quantify apoptotic cells in brain tissue sections.[1] this compound treatment has been shown to significantly decrease the percentage of TUNEL-positive neuronal cells.[1]
-
Dihydroethidium (DHE) Staining: To assess oxidative stress by detecting superoxide (B77818) radicals in brain tissue.[3]
-
Western Blotting: To quantify the protein expression levels of key signaling molecules in the ASK1 pathway (p-ASK1, ASK1, p-p38, p-JNK), as well as pro-apoptotic (Bax, Caspase 3) and anti-apoptotic (Bcl-2) proteins.[1][5][7] this compound treatment leads to a significant decrease in the expression of p-ASK1, p-p38, p-JNK, Bax, and an increase in Bcl-2.[1][3]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound inhibits ASK1 phosphorylation, blocking downstream p38 and JNK pathways to reduce apoptosis.
Experimental Workflow for In Vivo this compound Testing
Caption: Workflow for evaluating this compound neuroprotection in vivo.
References
- 1. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NQDI-1 Technical Support Center: Troubleshooting Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of NQDI-1 in aqueous buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common aqueous buffers like PBS, TRIS, or HEPES?
This compound is a hydrophobic compound and is practically insoluble in purely aqueous buffers such as Phosphate-Buffered Saline (PBS), TRIS, and HEPES.[1][2] Direct dissolution attempts in these buffers will likely result in precipitation or a non-homogenous suspension.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is advisable to use anhydrous, high-purity DMSO, as moisture can reduce the solubility of the compound.[2]
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What can I do?
This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous medium. Please refer to the troubleshooting guide below for detailed steps to address this.
Q4: How should I prepare this compound for in vivo animal studies?
For in vivo administration, a common approach is to first dissolve this compound in 100% DMSO and then dilute this stock solution in a suitable vehicle. A successfully used formulation for injection consists of a mixture of DMSO, PEG300, Tween 80, and sterile water.[2] It is crucial to prepare this formulation fresh before use.
Q5: What is the mechanism of action of this compound?
This compound is a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5).[4][5][6][7] By inhibiting ASK1, this compound blocks the downstream phosphorylation of p38 and JNK, which are key signaling molecules involved in cellular responses to stress, inflammation, and apoptosis.[4][6]
Data Presentation
This compound Solubility Data
| Solvent | Solubility | Concentration | Notes |
| DMSO | 21 mg/mL[2] | 65.76 mM | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] |
| DMSO | ~10 mg/mL[3] | ~31.3 mM | - |
| Water | Insoluble[1][2] | - | - |
| Ethanol | Insoluble[1][2] | - | - |
Example Formulation for in vivo Studies
The following table outlines a validated formulation for preparing a 0.5 mg/mL this compound solution for injection.[2]
| Component | Percentage of Final Volume | Example Volume for 1 mL |
| This compound in DMSO (10 mg/mL) | 5% | 50 µL |
| PEG300 | 40% | 400 µL |
| Tween 80 | 5% | 50 µL |
| ddH₂O | 50% | 500 µL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: General Procedure for Kinetic Aqueous Solubility Assessment (Shake-Flask Method)
This protocol provides a general method for researchers to determine the kinetic solubility of this compound in their specific aqueous buffer.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well filter plates or standard 96-well plates and a centrifuge
-
Plate shaker
-
LC-MS/MS or HPLC-UV for quantification
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in the aqueous buffer in a 96-well plate. The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Seal the plate and place it on a plate shaker at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) to allow for equilibration.
-
After incubation, separate the undissolved precipitate from the saturated solution. This can be achieved by either:
-
Filtering the solution through a 96-well filter plate.
-
Centrifuging the 96-well plate at high speed and carefully collecting the supernatant.
-
-
Quantify the concentration of this compound in the filtrate or supernatant using a validated LC-MS/MS or HPLC-UV method. A calibration curve of this compound in the assay buffer should be prepared for accurate quantification.
-
The measured concentration represents the kinetic solubility of this compound in the tested buffer.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Reduce the final concentration of this compound: Start with a lower final concentration in your assay. 2. Optimize the dilution method: Instead of adding the stock directly to the full volume, try a stepwise dilution. First, dilute the DMSO stock in a small volume of buffer, then add this intermediate dilution to the final volume with gentle vortexing.[8] 3. Use pre-warmed buffer: Warming your aqueous buffer to 37°C before adding the this compound stock can sometimes improve solubility. |
| Cloudy or hazy solution after dilution | Formation of micro-precipitates. | 1. Vortex immediately and vigorously after dilution: This can help to disperse the compound before it has a chance to aggregate. 2. Brief sonication: A short sonication in a water bath after dilution can help to break up small aggregates and improve dissolution. 3. Incorporate a non-ionic surfactant: For in vitro kinase assays (not for cell-based assays without validation), adding a small amount of a surfactant like Tween 20 or Pluronic F-68 (e.g., 0.01-0.1%) to the aqueous buffer can help to stabilize the compound. |
| Inconsistent experimental results | This compound may not be fully dissolved, leading to variability in the effective concentration. | 1. Visually inspect all solutions: Before use, ensure that the DMSO stock solution and the final working solution are clear and free of any visible precipitate. 2. Determine the maximum soluble concentration: Perform a preliminary experiment to determine the maximum concentration of this compound that remains soluble in your specific assay conditions (buffer, temperature, incubation time). |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Potential off-target effects of NQDI-1 in kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NQDI-1, a known inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). The information is tailored for researchers, scientists, and drug development professionals to address potential off-target effects in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: The primary target of this compound is Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5).[1][2] this compound functions as an ATP-competitive inhibitor of ASK1.[3] By binding to the ATP pocket of the kinase domain, it prevents the phosphorylation of downstream targets, thereby inhibiting the signaling cascade.[3]
Q2: What is the known selectivity profile of this compound?
A2: this compound is reported to be a selective inhibitor of ASK1 with a Ki of 500 nM and an IC50 of 3 μM in cell-free assays.[1][3] Limited public data from a screen against a small panel of other kinases showed that this compound also inhibits Fibroblast Growth Factor Receptor 1 (FGFR1), with a residual activity of 44% at the tested concentration. It showed minimal inhibition against protein kinase CK2, JNK3, Rock1, Aurora A, hHGFR, and Tie2.[3] A comprehensive kinome-wide selectivity profile for this compound is not currently available in the public domain.
Q3: What are the potential off-target effects of this compound?
A3: Given the limited publicly available selectivity data, a comprehensive list of potential off-target effects is not well-defined. The known inhibition of FGFR1 suggests that this compound may affect pathways regulated by this receptor tyrosine kinase.[3] Researchers should be aware that without a broad kinome scan, other off-target interactions are possible. It is recommended to perform further selectivity profiling to identify any unintended kinase targets in the context of the experimental system being used.
Q4: How can I experimentally determine the off-target effects of this compound?
A4: The most effective method to determine off-target effects is through kinome-wide profiling. This can be achieved using various platforms that screen the inhibitor against a large panel of purified kinases (typically >400). These assays, often available as commercial services, measure the binding affinity or inhibitory activity of this compound against a broad spectrum of kinases, providing a detailed selectivity profile.
Q5: What is the downstream signaling pathway of ASK1 that is inhibited by this compound?
A5: ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. Upon activation by various stress signals such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6. These, in turn, activate c-Jun N-terminal Kinase (JNK) and p38 MAPK, respectively. This compound, by inhibiting ASK1, blocks the activation of this entire downstream cascade, thereby affecting cellular processes like apoptosis, inflammation, and differentiation.[4][5][6]
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against its primary target and a limited panel of other kinases.
| Kinase Target | IC50 | Ki | % Residual Activity | Reference |
| Primary Target | ||||
| ASK1 (MAP3K5) | 3 µM | 500 nM | - | [1][3] |
| Potential Off-Targets | ||||
| FGFR1 | Not Reported | Not Reported | 44% | [3] |
| CK2 | Not Reported | Not Reported | >50% | [3] |
| JNK3 | Not Reported | Not Reported | >50% | [3] |
| Rock1 | Not Reported | Not Reported | >50% | [3] |
| Aurora A | Not Reported | Not Reported | >50% | [3] |
| hHGFR | Not Reported | Not Reported | >50% | [3] |
| Tie2 | Not Reported | Not Reported | >50% | [3] |
Visualizations
Experimental Protocols
Protocol 1: In Vitro ASK1 Kinase Assay using ADP-Glo™
This protocol outlines the determination of this compound's inhibitory effect on ASK1 activity by measuring ADP production.
Materials:
-
Recombinant active ASK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Reaction Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 1 µL of diluted this compound or vehicle control (DMSO in buffer) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the ASK1 enzyme in Kinase Reaction Buffer.
-
Add 2 µL of a substrate/ATP mixture (containing MBP and ATP) to each well to start the reaction. The final ATP concentration should be at or near the Km for ASK1.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High background signal in "no enzyme" control wells | ATP contamination in reagents; spontaneous ATP degradation. | Use high-purity ATP and fresh buffers. Run a control with no ATP to check for other sources of luminescence. |
| Low signal-to-background ratio | Inactive enzyme; suboptimal substrate or ATP concentration. | Verify enzyme activity with a positive control inhibitor. Optimize substrate and ATP concentrations by performing a titration. |
| High variability between replicate wells | Pipetting errors, especially with small volumes; incomplete mixing of reagents; edge effects in the plate. | Calibrate pipettes and use reverse pipetting for viscous solutions. Ensure thorough mixing at each step. Avoid using the outer wells of the plate or fill them with buffer. |
| Inconsistent IC50 values | Instability of this compound in assay buffer; incorrect serial dilutions; variable incubation times. | Check the solubility and stability of this compound in the assay buffer. Prepare fresh dilutions for each experiment. Use a multichannel pipette or automated liquid handler for consistent timing. |
| Observed cellular effects do not match in vitro potency | Poor cell permeability of this compound; compound efflux from cells; this compound metabolism in cells; off-target effects. | Perform cell-based target engagement assays. Use efflux pump inhibitors if suspected. Analyze compound stability in cell culture media. Conduct a kinome-wide selectivity screen to identify potential off-targets. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NQDI-1 Cytotoxicity Assessment in Non-Target Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals investigating the cytotoxic effects of NQDI-1, a known inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), on non-target cell lines. This resource provides troubleshooting guides, frequently asked questions, detailed experimental protocols, and data interpretation frameworks to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).[1][2] ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is activated by various cellular stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1] By inhibiting the kinase activity of ASK1, this compound blocks the downstream phosphorylation and activation of MKK3/6 and MKK4/7, which in turn prevents the activation of the p38 and JNK signaling pathways.[1][3] These pathways are critically involved in mediating cellular responses to stress, including apoptosis and inflammation.[1]
Q2: Why is assessing the cytotoxicity of this compound in non-target cell lines a critical step?
A2: While this compound holds therapeutic promise for diseases driven by excessive ASK1 activity, it is imperative to evaluate its safety profile by assessing its effects on healthy, non-target cells. This process helps to distinguish between the intended on-target effects (inhibition of ASK1) and any unintended off-target cytotoxicity.[4] Understanding the potential for off-target effects is crucial for predicting potential side effects and determining the therapeutic window of the compound.[4]
Q3: What are the recommended standard assays for an initial cytotoxicity assessment?
A3: A multi-faceted approach using orthogonal assays is recommended to obtain a comprehensive understanding of a compound's cytotoxic profile. Good starting points include:
-
MTT or similar tetrazolium-based assays (e.g., XTT, WST-1): These colorimetric assays measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[5]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from cells with compromised membrane integrity, which is a hallmark of cytotoxicity.
-
Annexin V and Propidium Iodide (PI) Staining: This flow cytometry-based method allows for the differentiation and quantification of viable, early apoptotic, and late apoptotic or necrotic cells.[6]
Q4: I'm observing significant cytotoxicity in a non-target cell line at concentrations where I wouldn't expect it. What are the potential causes?
A4: Unexpected cytotoxicity can arise from several factors that require systematic investigation:
-
Off-Target Effects: this compound, like many kinase inhibitors, may interact with other kinases or proteins that are essential for the survival of your specific cell line.[4][7]
-
Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. It is crucial to include a vehicle control with the highest concentration of solvent used in your experiments.[8]
-
Compound Instability: this compound might be unstable in your cell culture medium, degrading into a more toxic byproduct.
-
Cell Line Sensitivity: The specific genetic background and metabolic state of your chosen cell line could render it particularly sensitive to ASK1 inhibition or potential off-target effects.
-
Experimental Artifacts: Inconsistent cell seeding density, contamination (especially mycoplasma), or errors in reagent preparation can all lead to unreliable results.[9][10]
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Low Absorbance in MTT Assay | 1. Insufficient viable cells. 2. Low metabolic activity. 3. Incomplete formazan (B1609692) solubilization. | 1. Optimize cell seeding density. 2. Ensure cells are in the logarithmic growth phase. 3. Increase MTT incubation time (1-4 hours) and ensure thorough mixing after adding the solubilization agent.[11] |
| High Background in LDH Assay | 1. LDH present in serum. 2. Mechanical damage to cells. | 1. Use serum-free or low-serum medium during the treatment period. 2. Handle cells gently during pipetting and media changes.[12] |
| Poor Resolution in Annexin V/PI Assay | 1. Suboptimal staining time. 2. Delay in analysis after staining. 3. Cell clumps. | 1. Titrate incubation times for Annexin V and PI. 2. Analyze samples by flow cytometry within one hour of staining.[6] 3. Ensure a single-cell suspension before analysis. |
| Inconsistent Results Between Experiments | 1. Variation in cell passage number. 2. Reagent variability. 3. Inconsistent incubation times. | 1. Use cells within a consistent and narrow passage number range. 2. Prepare fresh reagents for each experiment. 3. Strictly adhere to a standardized experimental timeline.[9] |
Data Presentation
The following tables present hypothetical data to illustrate how results from this compound cytotoxicity assessments in non-target cell lines might be structured.
Table 1: Hypothetical IC50 Values of this compound Across Various Human Non-Target Cell Lines After 48-Hour Exposure
| Cell Line | Cell Type | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) |
| HEK293 | Human Embryonic Kidney | > 100 | > 100 |
| HUVEC | Human Umbilical Vein Endothelial Cells | 92.3 | > 100 |
| MRC-5 | Human Fetal Lung Fibroblast | > 100 | > 100 |
| HaCaT | Human Keratinocyte | 85.6 | 98.1 |
| AsPC-1 | Pancreatic Cancer (Control) | 12.5 | 18.7 |
Table 2: Hypothetical Apoptosis Analysis in MRC-5 Cells Treated with this compound for 24 Hours (Data as % of Total Events)
| This compound Conc. (µM) | Viable (Annexin V- / PI-) | Early Apoptosis (Annexin V+ / PI-) | Late Apoptosis/Necrosis (Annexin V+ / PI+) |
| 0 (Vehicle) | 97.1 ± 1.2 | 1.8 ± 0.5 | 1.1 ± 0.4 |
| 25 | 96.5 ± 1.5 | 2.2 ± 0.6 | 1.3 ± 0.5 |
| 50 | 95.2 ± 1.8 | 3.1 ± 0.8 | 1.7 ± 0.6 |
| 100 | 93.8 ± 2.1 | 4.0 ± 1.1 | 2.2 ± 0.7 |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Plating: Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well. Shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.
LDH Cytotoxicity Assay
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Transfer: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction: Add 50 µL of the LDH reaction mix (containing substrate and dye) to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution.
-
Measurement: Read the absorbance at 490 nm.
Annexin V/PI Apoptosis Assay
-
Cell Plating and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired duration.
-
Cell Harvesting: Collect the culture medium (containing floating cells) and trypsinize the adherent cells. Combine both fractions and centrifuge.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry.
Mandatory Visualizations
Caption: this compound inhibits ASK1, preventing stress-induced apoptosis.
Caption: A phased approach to assessing this compound's off-target effects.
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Determining the optimal therapeutic window for NQDI-1 administration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing NQDI-1, a selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). Here, you will find answers to frequently asked questions, detailed troubleshooting protocols, and critical data to help you determine the optimal therapeutic window for your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).[1][2][3][4] It functions by preventing the phosphorylation of ASK1, a key step in its activation.[2][3][5] By inhibiting ASK1 phosphorylation, this compound effectively blocks downstream signaling cascades, including the p38 and JNK pathways, which are activated in response to cellular stress such as oxidative stress.[2][3][5] This ultimately leads to a reduction in apoptosis and cellular damage.[5][6][7][8]
Q2: What is a typical effective concentration range for this compound?
A2: The optimal concentration of this compound is highly dependent on the experimental model.
-
In vitro: The reported half-maximal inhibitory concentration (IC50) for this compound against ASK1 is 3 µM, with a dissociation constant (Ki) of 500 nM.[9]
-
In vivo: In a rat model of subarachnoid hemorrhage, intracerebroventricular injection of 3.0 µg/kg this compound was found to be the optimal effective concentration for improving short-term neurological function.[2] Increasing the dose to 10.0 µg/kg did not result in further significant improvement.[2] In a separate study on perinatal hypoxic-ischemic brain injury in rats, a dose of 250 nmol was administered intracerebroventricularly.[1][6]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO at a concentration of 21 mg/mL (65.76 mM).[1] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: What are the known downstream targets of the ASK1 signaling pathway affected by this compound?
A4: this compound, by inhibiting ASK1 phosphorylation, leads to a decrease in the phosphorylation of downstream kinases p38 and JNK.[2][3][5] This, in turn, affects the expression of various downstream targets. For instance, treatment with this compound has been shown to decrease the expression of pro-apoptotic proteins like p-c-Jun, p53, Bax, and caspase 3, while increasing the expression of the anti-apoptotic protein Bcl-2.[1][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound treatment. | Suboptimal Concentration: The concentration of this compound may be too low for your specific cell type or animal model. | Perform a dose-response study to determine the optimal effective concentration. Start with concentrations around the known IC50 (3 µM for in vitro) and titrate up. For in vivo studies, consider the reported effective doses (e.g., 3.0 µg/kg) as a starting point.[2][9] |
| Incorrect Administration/Timing: The timing and route of administration may not be optimal for the experimental model. | In a study on subarachnoid hemorrhage, this compound was injected 1 hour after the injury.[2][5] Review the literature for your specific model to determine the most appropriate administration window. | |
| Compound Instability: Improper storage or handling may have led to the degradation of this compound. | Ensure this compound powder is stored at -20°C and stock solutions at -80°C.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.[1] | |
| High cellular toxicity or animal mortality. | Concentration Too High: The concentration of this compound may be in the toxic range for your system. | Perform a toxicity assay (e.g., MTT assay for cells) to determine the cytotoxic concentration. Lower the administered dose in animal studies and monitor for adverse effects. |
| Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be causing toxicity at the concentration used. | Prepare a vehicle-only control group to assess the toxicity of the solvent. Reduce the final concentration of the solvent in your experimental setup if necessary. | |
| Inconsistent results between experiments. | Variability in Experimental Protocol: Minor variations in timing, cell density, or animal handling can lead to inconsistent outcomes. | Standardize all experimental procedures. Ensure consistent timing of this compound administration and outcome assessments. |
| Cell Line or Animal Model Differences: Different cell lines or animal strains may respond differently to this compound. | Characterize the expression and activity of the ASK1 pathway in your specific model to ensure it is a relevant target. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| IC50 (ASK1) | 3 µM | [9] |
| Ki (ASK1) | 500 nM | [9] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Subarachnoid Hemorrhage
| Dose | Outcome | Reference |
| 1.0 µg/kg | Improved short-term neurological function | [2] |
| 3.0 µg/kg | Optimal improvement in short-term neurological function | [2] |
| 10.0 µg/kg | No significant further improvement compared to 3.0 µg/kg | [2] |
Table 3: In Vivo Efficacy of this compound in a Rat Model of Perinatal Hypoxic-Ischemic Cerebral Injury
| Dose | Route of Administration | Outcome | Reference |
| 250 nmol | Intracerebroventricular | Significantly attenuated acute cerebral injury and inhibited cell apoptosis | [1][6] |
Experimental Protocols
Protocol 1: In Vitro Determination of this compound Efficacy
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Induction of Stress: Induce cellular stress (e.g., with H₂O₂) to activate the ASK1 pathway.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for a predetermined time. Include a vehicle control (DMSO).
-
Western Blot Analysis:
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ASK1, ASK1, p-p38, p38, p-JNK, and JNK.
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
Quantify band intensities to determine the effect of this compound on protein phosphorylation.
-
-
Apoptosis Assay (e.g., TUNEL staining):
-
Fix and permeabilize cells according to the manufacturer's protocol.
-
Perform TUNEL staining to detect DNA fragmentation, a hallmark of apoptosis.
-
Visualize and quantify apoptotic cells using fluorescence microscopy.
-
Protocol 2: In Vivo Administration of this compound in a Rat Model of Subarachnoid Hemorrhage
-
Animal Model: Induce subarachnoid hemorrhage (SAH) in rats using a validated method (e.g., endovascular perforation).[5]
-
This compound Administration: One hour after SAH induction, administer this compound via intracerebroventricular injection at the desired dose (e.g., 1.0, 3.0, 10.0 µg/kg).[2] A vehicle control group should be included.
-
Neurological Function Assessment:
-
Tissue Collection and Analysis:
Visualizing the Pathway and Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NQDI 1, an inhibitor of ASK1 attenuates acute ischemic renal injury by modulating oxidative stress and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting NQDI-1 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of NQDI-1 in cell culture, with a specific focus on troubleshooting precipitation issues.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound in your cell culture media can significantly impact experimental outcomes by altering the effective concentration of the compound and potentially inducing cellular stress or toxicity. This guide provides a systematic approach to identifying and resolving common causes of this compound precipitation.
Issue: Precipitate Forms Immediately Upon Adding this compound to Media
This is the most common issue and is often due to the low aqueous solubility of this compound. When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into the aqueous cell culture medium, the compound can "crash out" of solution.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its solubility limit in the aqueous environment.[1] | Decrease the final working concentration of this compound. It is advisable to perform a dose-response experiment to determine the optimal non-toxic concentration.[2] |
| Rapid Dilution | Adding the concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the this compound stock solution in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently swirling the media to ensure even dispersion.[3] |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at colder temperatures. Adding the stock solution to cold media can induce precipitation. | Always pre-warm the cell culture media to 37°C before adding the this compound solution.[1] |
| High DMSO Concentration | While DMSO is an excellent solvent for this compound, high final concentrations in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[4] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to avoid impacting cell viability.[4] This may necessitate preparing a more dilute stock solution. |
Issue: Precipitate Forms Over Time in the Incubator
Delayed precipitation can occur due to changes in the media environment during incubation.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the incubator can cause temperature cycling, which may affect the solubility of this compound.[1] | Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media over time, forming insoluble complexes.[4][5] | Test the stability of this compound in your specific cell culture medium over the intended duration of the experiment. If precipitation persists, consider trying a different basal media formulation. |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[4] | Ensure your media is properly buffered for the CO2 concentration in your incubator to maintain a stable pH. |
| Media Evaporation | In long-term experiments, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit.[1] | Ensure proper humidification of the incubator. For long-term cultures, consider using plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).[6][7] ASK1 is a key component of a signaling cascade that is activated by cellular stress, such as oxidative stress, and leads to apoptosis (programmed cell death) through the activation of downstream targets like p38 and JNK.[7][8][9] By inhibiting ASK1, this compound can attenuate cell death in various injury models.[6][8]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[6] It is crucial to use fresh, anhydrous (water-free) DMSO, as absorbed moisture can reduce the solubility of the compound.[6][10]
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[11][12] A stock solution stored at -80°C in DMSO can be stable for up to a year.[6]
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO can be cell-line specific. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines.[4] It is highly recommended to include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments to account for any potential effects of the solvent itself.
Q5: Can I dissolve this compound directly in my cell culture medium or a buffer like PBS?
A5: No. This compound is insoluble in water and ethanol.[6] Due to its low aqueous solubility, you must first prepare a concentrated stock solution in an appropriate organic solvent like DMSO.[6][10]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[12]
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial for 10-20 seconds to dissolve the powder.[13] If the compound does not fully dissolve, you can warm the vial in a 37°C water bath for approximately 5 minutes and vortex again.[13]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[6][12] Avoid repeated freeze-thaw cycles.[11]
Protocol 2: Dilution of this compound into Cell Culture Media (Two-Step Dilution Method)
This protocol is designed to minimize precipitation when adding this compound to your cell culture.
-
Thaw Stock Solution: Thaw one aliquot of your this compound stock solution at room temperature.[13]
-
Prepare Intermediate Dilution:
-
Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.
-
In a sterile microcentrifuge tube, prepare an intermediate dilution of this compound by adding a small volume of the stock solution to the pre-warmed media. For example, add 1 µL of a 10 mM stock solution to 99 µL of media to create a 100 µM intermediate solution.
-
Mix immediately but gently by flicking the tube or pipetting up and down.
-
-
Prepare Final Working Concentration:
-
Add the appropriate volume of the intermediate dilution to your cell culture plate or flask containing pre-warmed media to achieve the desired final concentration.
-
Immediately and gently swirl the plate or flask to ensure the compound is evenly distributed.
-
-
Incubate: Return the culture vessel to the incubator.
Visualizations
Caption: A flowchart for troubleshooting this compound precipitation in cell culture.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on ASK1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. captivatebio.com [captivatebio.com]
- 13. m.youtube.com [m.youtube.com]
NQDI-1 Vehicle Control for In Vivo Experiments: Technical Support Center
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing NQDI-1 as a vehicle control in in vivo experiments. This compound is a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component in stress-induced signaling pathways.[1] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant data to facilitate the successful design and execution of your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5.[1] By inhibiting ASK1, this compound blocks the downstream activation of p38 and JNK signaling pathways, which are heavily implicated in cellular responses to stress, such as oxidative stress, leading to a reduction in apoptosis and inflammation.[2][3][4]
Q2: What is the solubility of this compound and what is the recommended solvent for in vivo use?
A2: this compound is insoluble in water and ethanol (B145695). For in vivo applications, it is typically first dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.[5] This stock solution is then further diluted in a vehicle suitable for animal administration.
Q3: How do I prepare an this compound formulation for in vivo administration?
A3: A common method for preparing an injectable formulation of this compound involves creating a stock solution in DMSO and then diluting it in a multi-component vehicle. One such vehicle consists of PEG300, Tween 80, and sterile water or saline. It is crucial to prepare this formulation fresh for each experiment to ensure stability and prevent precipitation.
Q4: What are typical dosages of this compound used in rodent models?
A4: Dosages can vary depending on the animal model, route of administration, and the specific research question. In studies involving intracerebroventricular (ICV) injections in rats, doses have ranged from 1 to 10 µg/kg.[2] In one study, a dose of 3.0 µg/kg was found to be the most effective concentration for improving short-term neurological function after subarachnoid hemorrhage.[2] Another study in neonatal rats used a dose of 250 nmol per pup via ICV injection.[5]
Q5: Are there any known off-target effects of this compound?
A5: Currently, there is limited publicly available data from comprehensive kinase selectivity profiling or off-target screening for this compound. As with any small molecule inhibitor, off-target effects are a possibility. It is recommended to include appropriate controls in your experiments to help differentiate on-target from potential off-target effects. If significant, unexpected phenotypes are observed, further investigation into the specificity of this compound in your experimental system may be warranted.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in the final formulation. | - The final concentration of DMSO is too low to maintain solubility. - The aqueous component was added too quickly. - The formulation has been stored for too long. | - Ensure the final DMSO concentration is sufficient, but still within a tolerable range for the animal (typically <5%). - Add the aqueous component dropwise while vortexing. - Always prepare the formulation fresh before each use. |
| Inconsistent or no observable effect of this compound in vivo. | - Inadequate dosage. - Poor bioavailability via the chosen route of administration. - Rapid metabolism or clearance of the compound. - Improper administration technique. | - Perform a dose-response study to determine the optimal effective dose for your model.[2] - Consider a different route of administration that may offer better bioavailability (e.g., intravenous vs. intraperitoneal). - Conduct pharmacokinetic studies to determine the half-life of this compound in your model system. - Ensure proper training and technique for the chosen administration route. |
| Observed toxicity or adverse effects in animals. | - The dose is too high. - The vehicle itself is causing toxicity. - Potential off-target effects of this compound. | - Reduce the dose of this compound. - Include a vehicle-only control group to assess the toxicity of the vehicle. - If toxicity persists at effective doses, consider investigating potential off-target effects through in vitro assays or profiling against a panel of kinases. |
| High variability in experimental results between animals. | - Inconsistent formulation preparation. - Variation in administration technique. - Biological variability within the animal cohort. | - Standardize the formulation preparation protocol and ensure it is followed precisely for each experiment. - Ensure all personnel performing injections are consistently following the same procedure. - Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Table 1: this compound In Vivo Dosages and Administration Routes in Rodent Models
| Animal Model | Route of Administration | Dosage | Vehicle | Reference |
| Sprague-Dawley Rats (Subarachnoid Hemorrhage Model) | Intracerebroventricular (ICV) | 1, 3, and 10 µg/kg | Not specified, but likely DMSO-based | [2] |
| Neonatal Sprague-Dawley Rats (Hypoxic-Ischemic Brain Injury) | Intracerebroventricular (ICV) | 250 nmol | DMSO | [5] |
| Wistar Rats (Ischemic Renal Injury) | Not specified | Not specified | Not specified | [6] |
Table 2: this compound Solubility and Stability
| Solvent | Solubility | Storage of Stock Solution (in DMSO) | Reference |
| Water | Insoluble | 1 year at -80°C | |
| Ethanol | Insoluble | 1 month at -20°C | |
| DMSO | 21 mg/mL (65.76 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intracerebroventricular (ICV) Injection
This protocol is adapted from a general method for preparing small molecule inhibitors for in vivo use.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile ddH₂O or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in fresh, anhydrous DMSO. Ensure the this compound is completely dissolved by vortexing.
-
In a sterile microcentrifuge tube, add 50 µL of the 10 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 to the tube. Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is clear.
-
Slowly add 500 µL of sterile ddH₂O or saline to the tube while vortexing to bring the total volume to 1 mL.
-
The final concentration of this compound in this formulation will be 0.5 mg/mL. Adjust the initial stock concentration or volumes as needed for your desired final concentration.
-
Crucially, this mixed solution should be used immediately for optimal results and to avoid precipitation.
Protocol 2: Assessment of Apoptosis via TUNEL Staining
This protocol provides a general workflow for Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) staining to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Paraffin-embedded brain or kidney sections
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Proteinase K
-
TUNEL assay kit (e.g., from Beyotime Institute of Biotechnology, as used in a cited study[2])
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections by incubating in xylene followed by a graded series of ethanol washes and a final wash in PBS.
-
Permeabilize the tissue by incubating with Proteinase K.
-
Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the sections with an equilibration buffer followed by the TdT reaction mix.
-
Stop the reaction and wash the sections.
-
Counterstain the nuclei with DAPI.
-
Mount the sections with an appropriate mounting medium.
-
Visualize the sections using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence (often green or red, depending on the kit), indicating apoptotic cells.
-
Quantify the number of TUNEL-positive cells per field of view or as a percentage of total DAPI-stained nuclei.
Protocol 3: Western Blot Analysis of the ASK1 Signaling Pathway
This protocol outlines the general steps for performing a Western blot to assess the protein levels of ASK1 and its downstream targets.
Materials:
-
Tissue lysates from control and this compound treated animals
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ASK1, anti-phospho-ASK1, anti-p38, anti-phospho-p38, anti-JNK, anti-phospho-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Homogenize tissue samples in ice-cold RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin. A decrease in the phosphorylated forms of ASK1, p38, and JNK in the this compound treated group would indicate target engagement.[2][3][4]
Visualizations
Caption: this compound inhibits the ASK1 signaling pathway to reduce apoptosis.
Caption: A typical experimental workflow for in vivo studies with this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Business Assistance: Frequently Asked Questions on Drug Development and Investigational New Drug Applications | FDA [fda.gov]
- 6. researchgate.net [researchgate.net]
Assessing the purity and quality of commercially available NQDI-1
Welcome to the technical support center for NQDI-1 (Ethyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the purity and quality of commercially available this compound for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a specific inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the MAP3K family.[1] By inhibiting ASK1, this compound can modulate downstream signaling pathways, such as the p38 and JNK pathways, which are involved in cellular responses to stress, including oxidative stress and apoptosis.[1][2]
Q2: What are the typical specifications for high-quality commercial this compound? A2: High-purity this compound is crucial for reproducible results. While specifications may vary slightly between suppliers, a high-quality batch should meet the criteria outlined in the table below. Always request a batch-specific Certificate of Analysis (CoA) from your supplier.
| Parameter | Typical Specification | Analytical Method |
| Purity | ≥98% (often >99%) | HPLC, LC-MS |
| Appearance | Yellow to orange solid/powder | Visual Inspection |
| Molecular Formula | C₁₉H₁₃NO₄ | - |
| Molecular Weight | 319.31 | Mass Spectrometry |
| Solubility | Soluble in DMSO (e.g., ~21 mg/mL) | Solubility Test |
| Identity | Conforms to structure | ¹H-NMR, LC-MS |
Q3: How should I prepare and store this compound stock solutions? A3: this compound is insoluble in water and ethanol (B145695) but soluble in DMSO.[3]
-
Preparation: To prepare a stock solution, use fresh, anhydrous DMSO. For a 10 mM stock, for example, dissolve 3.19 mg of this compound in 1 mL of DMSO. Use physical methods like vortexing or brief sonication to aid dissolution.[3]
-
Storage: Store the powder at -20°C for long-term stability (up to 3 years).[3] Once dissolved in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 1 year).[3] Moisture-absorbing DMSO can reduce solubility.[3]
Purity and Quality Assessment Guide
Q4: My experimental results are inconsistent. How can I verify the purity of my this compound sample? A4: Inconsistent results can often be traced to compound quality. We recommend a multi-step approach to verify the purity and identity of your this compound.
Experimental Workflow: this compound Quality Assessment
Caption: Workflow for assessing the purity and quality of this compound.
Recommended Analytical Techniques
| Technique | Purpose | Expected Outcome for High-Quality this compound |
| HPLC/UPLC | Quantifies purity by separating the main compound from impurities. | A major peak corresponding to this compound with a purity value of ≥98%. |
| LC-MS | Confirms identity and purity. | A major peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to this compound ([M+H]⁺ ≈ 320.09). |
| ¹H-NMR | Confirms chemical structure. | The resulting spectrum should match the known chemical structure of this compound. |
| Functional Assay | Verifies biological activity. | Dose-dependent inhibition of ASK1 activity (e.g., reduced phosphorylation of p38 or JNK).[1] |
Troubleshooting Experimental Issues
Q5: I am not observing the expected downstream inhibition (e.g., no change in p-p38 or p-JNK levels) after treating cells with this compound. What should I do? A5: This is a common issue that can be resolved by systematically troubleshooting your experiment.
Logical Flowchart: Troubleshooting this compound Inactivity
Caption: Decision tree for troubleshooting inactive this compound experiments.
Key Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of an this compound sample.
-
Materials: this compound sample, HPLC-grade acetonitrile (B52724) (ACN), HPLC-grade water, formic acid (FA), HPLC system with UV detector.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Dilute 1:100 in the mobile phase starting condition (e.g., 95% Water/5% ACN).
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject 10 µL of the sample. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
Protocol 2: Functional Validation by Western Blot
-
Objective: To confirm that this compound inhibits the ASK1 signaling pathway.
-
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293T, SH-SY5Y) and grow to 70-80% confluency.
-
Induce Stress: Treat cells with an agent known to induce oxidative stress and activate ASK1 (e.g., H₂O₂, Sorbitol) for a predetermined time (e.g., 30 minutes).
-
This compound Treatment: Pre-treat a set of cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours before adding the stress-inducing agent. Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells and lyse to extract total protein.
-
Western Blot:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against p-JNK, total JNK, p-p38, total p38, and a loading control (e.g., GAPDH, β-actin).
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Analysis: A successful experiment will show a dose-dependent decrease in the ratio of p-JNK/total JNK and p-p38/total p38 in the this compound treated samples compared to the vehicle control.
-
This compound Signaling Pathway
The diagram below illustrates the role of ASK1 in response to cellular stress and the inhibitory action of this compound.
ASK1 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits ASK1, blocking downstream p38 and JNK pathways.
References
- 1. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Limitations of using NQDI-1 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of NQDI-1, a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), with a particular focus on addressing the challenges and limitations encountered in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5).[1][2] It exerts its effects by inhibiting the phosphorylation of ASK1, which in turn suppresses the downstream p38 and JNK signaling pathways that are involved in cellular responses to stress, such as oxidative stress and inflammation, ultimately leading to a reduction in apoptosis and cell death.[3][4][5]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 1 year at -80°C and for 1 month at -20°C. To maintain stability, it is crucial to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[6]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: this compound has poor solubility in aqueous solutions.[6] If precipitation is observed, gently warm the solution and vortex to redissolve the compound. For cell culture experiments, ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells. The use of fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[6]
Q4: I am not observing the expected inhibition of the ASK1 pathway. What are the possible reasons?
A4: There are several potential reasons for a lack of efficacy:
-
Compound Degradation: If the this compound stock solution has been stored improperly or for an extended period at -20°C, it may have degraded. It is recommended to use a fresh stock solution.
-
Insufficient Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific model.
-
Cellular Context: The activation state of the ASK1 pathway in your specific cell model might be low, resulting in a minimal observable effect of the inhibitor. Ensure your experimental setup includes appropriate positive controls to induce ASK1 activation.
-
Incorrect Downstream Readout: Confirm that you are assessing the direct downstream targets of ASK1 phosphorylation, such as p-p38 and p-JNK.[3][4]
Troubleshooting Guide for Long-Term Studies
Long-term studies using this compound present unique challenges. The following guide addresses potential issues that may arise during prolonged experiments.
Issue 1: Diminished or inconsistent effects of this compound over time.
-
Potential Cause: Chemical instability and degradation of this compound in aqueous cell culture media. While stable in DMSO, many small molecules can degrade in the complex environment of culture media over extended periods.
-
Troubleshooting Steps:
-
Regular Media Changes: For continuous exposure experiments, replenish the culture media with freshly diluted this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
-
Stability Assessment: To confirm if degradation is occurring, you can perform a simple stability test. Prepare this compound in your specific cell culture media and incubate it under the same conditions as your experiment (37°C, 5% CO2). At different time points (e.g., 0, 24, 48, 72 hours), analyze the concentration of the intact compound using methods like HPLC.
-
Use of Fresh Aliquots: Always use a fresh aliquot of the this compound stock solution for each experiment to avoid issues arising from repeated freeze-thaw cycles of the stock.[6]
-
Issue 2: Increased or unexpected cytotoxicity in long-term cultures.
-
Potential Cause: Chronic exposure to this compound or its potential degradation products may lead to off-target effects or cumulative toxicity that are not apparent in short-term assays.
-
Troubleshooting Steps:
-
Long-Term Viability Assays: Conduct long-term cell viability assays (e.g., over 72, 96, or more hours) to determine the cytotoxic threshold of this compound in your specific cell line under prolonged exposure.
-
Dose Reduction: Consider if a lower, non-toxic concentration of this compound can still achieve the desired level of ASK1 inhibition over a longer duration.
-
Intermittent Dosing: If continuous exposure is toxic, explore an intermittent dosing regimen where the cells are treated with this compound for a specific period, followed by a washout period.
-
Issue 3: Altered cellular phenotypes or signaling pathways unrelated to ASK1.
-
Potential Cause: Long-term inhibition of ASK1 may lead to compensatory changes in other signaling pathways, or this compound may have off-target effects that become more pronounced over time.
-
Troubleshooting Steps:
-
Off-Target Analysis: If unexpected phenotypes are observed, consider performing a broader analysis of cellular signaling. Techniques like kinome profiling can provide insights into other kinases that might be affected by this compound.[7][8][9]
-
Control Experiments: Include appropriate controls to distinguish between on-target and potential off-target effects. This could involve using a structurally unrelated ASK1 inhibitor, if available, or using genetic approaches like siRNA or CRISPR to validate that the observed phenotype is indeed due to ASK1 inhibition.
-
Pathway Analysis: Utilize techniques like Western blotting or RNA sequencing to investigate changes in related signaling pathways that might be compensating for the chronic inhibition of ASK1.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 319.31 g/mol | [6] |
| Formula | C₁₉H₁₃NO₄ | [6] |
| CAS Number | 175026-96-7 | [6] |
| IC₅₀ (ASK1, cell-free) | 3 µM | [1][2][6] |
| Ki (ASK1) | 500 nM | [1][2] |
| Solubility in DMSO | 21 mg/mL (65.76 mM) | [6] |
| Solubility in Water | Insoluble | [6] |
| Solubility in Ethanol | Insoluble | [6] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
-
Preparation: Prepare a working solution of this compound in your specific cell culture medium at the highest concentration you plan to use in your long-term experiments.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes and incubate them under standard cell culture conditions (37°C, 5% CO₂).
-
Time Points: At designated time points (e.g., 0, 12, 24, 48, 72 hours), remove an aliquot and store it at -80°C until analysis.
-
Analysis: Analyze the concentration of intact this compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area corresponding to this compound over time indicates degradation.
-
Functional Readout (Optional): In parallel, you can test the biological activity of the aged this compound-containing media by adding it to cells and measuring the inhibition of a downstream target of ASK1, such as p-JNK, by Western blot.
Protocol 2: Long-Term Cell Viability Assay using WST-1
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the desired experimental duration.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation and Media Changes: Incubate the plate under standard cell culture conditions. If your experiment extends beyond 48-72 hours, perform a full or partial media change with fresh this compound-containing media at regular intervals to ensure nutrient availability and consistent compound concentration.
-
WST-1 Addition: At the end of the incubation period for each time point (e.g., 24, 48, 72, 96 hours), add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be above 600 nm.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Western Blot for p-ASK1, p-p38, and p-JNK
-
Cell Lysis: After treating your cells with this compound for the desired duration, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ASK1, p-p38, p-JNK, and their total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin), overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: The ASK1 signaling pathway and the inhibitory action of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. NQDI 1 | CAS 175026-96-7 | NDQI1 | Tocris Bioscience [tocris.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pamgene.com [pamgene.com]
- 8. Kinome expression profiling improves risk stratification and therapeutic targeting in myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinome Profile [chemdiv.com]
NQDI-1 Experiments: Technical Support & Troubleshooting Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NQDI-1, a selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). Here, you will find information to help interpret unexpected results and refine your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5.[1] It functions by preventing the phosphorylation of ASK1, which in turn blocks the activation of downstream signaling cascades, primarily the p38 and JNK pathways.[2][3][4] This inhibition helps to reduce cellular responses to stressors like oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals, ultimately decreasing apoptosis and inflammation.[2][3][5]
Q2: I'm not observing the expected decrease in apoptosis after this compound treatment. What could be the cause?
A2: Several factors could contribute to a lack of apoptotic inhibition. Consider the following:
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. A dose-response experiment is crucial to determine the optimal concentration for your specific model.
-
Timing of Treatment: The therapeutic window for this compound may be narrow. The timing of administration relative to the apoptotic stimulus is critical. For instance, in a subarachnoid hemorrhage model, this compound was administered one hour after the initial injury.[3]
-
Cell Health and Confluency: Unhealthy or overly confluent cell cultures may not respond appropriately to treatment. Ensure your cells are in a healthy, logarithmic growth phase.
-
Alternative Apoptotic Pathways: The cell death you are observing might be mediated by pathways independent of ASK1. Consider investigating other apoptotic signaling cascades.
-
Compound Stability and Solubility: this compound is soluble in DMSO but insoluble in water and ethanol.[6] Ensure your stock solutions are prepared correctly and that the final concentration of DMSO in your culture medium is not cytotoxic. Improper storage can also lead to compound degradation.
Q3: My in vivo results with this compound are inconsistent. What are some potential reasons?
A3: In vivo experiments introduce additional variables. Inconsistent results could stem from:
-
Route of Administration and Dosage: The method of delivery (e.g., intracerebroventricular injection) and the dosage are critical.[3][7] It is essential to perform dose-optimization studies to find the most effective concentration for your animal model.[3]
-
Animal Model Variability: Differences in animal age, weight, and genetic background can influence the response to this compound.
-
Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your specific model may affect its efficacy. Further pharmacokinetic studies may be necessary to understand its behavior in vivo.
Q4: Are there any known off-target effects of this compound?
A4: this compound is reported to be a specific inhibitor of ASK1.[3][4] Studies have shown it has minimal inhibitory effects on other kinases such as casein kinase 2 (CK2), JNK3, and Aurora A.[5] However, as with any kinase inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. If you suspect off-target effects, consider using a secondary inhibitor or a genetic approach like siRNA to validate your findings.[3]
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Assay Results
Problem: You observe an unexpected increase or no change in cell viability after this compound treatment, even though you expect it to be protective.
| Possible Cause | Troubleshooting Step |
| Direct Interference with Assay Reagents | Some compounds can directly reduce tetrazolium salts (e.g., MTT) or resazurin, leading to a false-positive signal. Use an alternative viability assay that relies on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye-exclusion method (e.g., Trypan Blue).[8][9][10][11] |
| Alteration of Cellular Metabolism | This compound, by inhibiting a key stress-response kinase, may alter the metabolic state of the cells in a way that affects the readout of metabolic assays (e.g., MTT, XTT). Corroborate your findings with a non-metabolic assay. |
| Solvent Cytotoxicity | High concentrations of DMSO, the solvent for this compound, can be toxic to cells. Ensure the final DMSO concentration in your media is below the cytotoxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same DMSO concentration as your highest this compound dose.[7] |
| Precipitation of this compound | This compound has poor aqueous solubility.[6] If it precipitates out of solution, its effective concentration will be lower than intended. Visually inspect your culture wells for precipitate. If observed, try preparing fresh dilutions or using a solubilizing agent if compatible with your experiment. |
Issue 2: Inconsistent Western Blot Results for Downstream Targets
Problem: You are not seeing the expected decrease in the phosphorylation of p38 and JNK after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Timing of Lysate Collection | The phosphorylation of downstream targets can be transient. Perform a time-course experiment to identify the optimal time point to observe the inhibitory effect of this compound on p38 and JNK phosphorylation. |
| Insufficient Stimulation | The baseline phosphorylation of p38 and JNK in your unstimulated cells may be too low to detect a significant decrease. Ensure you are using an appropriate stimulus (e.g., H₂O₂, TNFα) to activate the ASK1 pathway. |
| Antibody Quality | The antibodies used for detecting phosphorylated proteins may be of poor quality or used at a suboptimal dilution. Validate your antibodies with positive and negative controls and optimize the antibody concentration. |
| Sample Handling | Phosphatase activity in your cell lysates can lead to dephosphorylation of your target proteins. Ensure you use phosphatase inhibitors in your lysis buffer and keep samples on ice. |
Experimental Protocols
Protocol 1: In Vitro this compound Treatment and Western Blot Analysis
This protocol outlines a general procedure for treating cells with this compound and assessing the phosphorylation of downstream targets.
-
Cell Seeding: Plate your cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Starvation (Optional): Depending on the cell type and experimental goals, you may want to serum-starve the cells for 4-6 hours to reduce baseline signaling.
-
This compound Pre-treatment: Treat the cells with the desired concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Add the stimulus (e.g., H₂O₂, TNFα) to induce ASK1 activation for the predetermined optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-ASK1, ASK1, p-p38, p38, p-JNK, and JNK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol describes a common method for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound and a vehicle control. Include wells with media only (blank) and untreated cells (negative control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
Visualizations
Caption: this compound inhibits the ASK1 signaling pathway.
Caption: A logical workflow for troubleshooting unexpected this compound results.
References
- 1. apexbt.com [apexbt.com]
- 2. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. jrmds.in [jrmds.in]
- 11. Cell Viability Guide | How to Measure Cell Viability [promega.com]
Validation & Comparative
A Comparative Guide to NQDI-1 and ASK1 siRNA: Efficacy in Modulating the ASK1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent tools for inhibiting Apoptosis Signal-Regulating Kinase 1 (ASK1): the small molecule inhibitor NQDI-1 and ASK1-specific small interfering RNA (siRNA). ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses, including oxidative stress, inflammation, and apoptosis.[1][2] Its dysregulation is implicated in a variety of diseases, making it a key therapeutic target.[3][4] This guide offers an objective analysis of this compound and ASK1 siRNA, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Mechanism of Action: A Tale of Two Inhibitors
This compound and ASK1 siRNA both effectively reduce the activity of the ASK1 signaling pathway, but they achieve this through fundamentally different mechanisms.
This compound is a specific, cell-permeable small molecule inhibitor of ASK1.[5][6] It functions by directly binding to the ASK1 protein and inhibiting its kinase activity, specifically preventing its autophosphorylation which is essential for its activation.[7][8] This blockade prevents the downstream phosphorylation and activation of MKK3/6 and MKK4/7, which in turn inhibits the activation of p38 MAPK and JNK signaling cascades.[3][4]
ASK1 siRNA , on the other hand, operates at the genetic level through RNA interference (RNAi).[9][10] It is a double-stranded RNA molecule designed to be complementary to the messenger RNA (mRNA) of ASK1.[11] Upon introduction into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the target ASK1 mRNA.[10] This degradation prevents the translation of ASK1 mRNA into protein, leading to a knockdown of total ASK1 protein levels.[9][12]
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 3. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Apoptosis signal-regulating kinase 1 (Ask1) targeted small interfering RNA on ischemic neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content-assets.jci.org [content-assets.jci.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. RNA interference for apoptosis signal-regulating kinase-1 (ASK-1) rescues photoreceptor death in the rd1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of NQDI-1 and BMS-582949
In the landscape of kinase inhibitor research, specificity is a critical attribute that dictates the utility and potential therapeutic application of a compound. This guide provides an objective comparison between NQDI-1, an inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), and BMS-582949, a highly selective inhibitor of p38α mitogen-activated protein kinase (MAPK). This comparison is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in selecting the appropriate tool for studying specific cellular signaling pathways.
Introduction to this compound and BMS-582949
This compound is recognized as a selective inhibitor of ASK1 (also known as MAP3K5).[1] ASK1 is a key upstream kinase in the mitogen-activated protein kinase (MAPK) signaling cascade, activated by a variety of cellular stresses like oxidative stress and inflammatory signals.[2] Its inhibition by this compound has been shown to impact downstream signaling through both the p38 and JNK pathways, thereby modulating processes such as apoptosis and inflammation.[3][4][5]
BMS-582949 is a potent, orally active, and highly selective inhibitor of the p38α MAP kinase.[6][7] The p38 MAPK pathway is a crucial mediator of inflammatory responses. BMS-582949 exhibits a dual mechanism by not only inhibiting p38 kinase activity but also its activation via phosphorylation by upstream kinases.[8][9] Its high selectivity makes it a valuable tool for dissecting the specific roles of p38α in inflammatory diseases, and it has been investigated for conditions like rheumatoid arthritis.[6][10][11]
Mechanism of Action and Signaling Pathways
ASK1 acts as a central node in stress-response signaling. When activated by stressors such as reactive oxygen species (ROS) or TNFα, ASK1 phosphorylates and activates downstream MAPK kinases (MKKs), specifically MKK3/6 and MKK4/7.[2] These MKKs then activate p38 MAPK and JNK, respectively, leading to cellular responses including inflammation and apoptosis.[2] this compound exerts its effect by directly inhibiting ASK1 at the top of this cascade.
BMS-582949 acts further downstream by specifically targeting the p38α isoform. Its binding induces a conformational change in the activation loop, which prevents its phosphorylation by upstream MKKs, thereby blocking its activation and subsequent signaling.[8][9]
A study investigating early brain injury in rats demonstrated that this compound administration led to a decrease in the phosphorylation of ASK1, p38, and JNK.[3][5] In the same study, the use of BMS-582949 decreased p-p38 levels as expected, but had no effect on the phosphorylation of ASK1, confirming that BMS-582949 acts downstream of ASK1.[3][5]
Quantitative Comparison of Inhibitor Specificity
The potency and selectivity of an inhibitor are commonly quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki). Lower values indicate higher potency.
Table 1: Potency Against Primary Targets
| Compound | Primary Target | IC50 | Ki |
| This compound | ASK1 (MAP3K5) | 3 µM[1][12] | 500 nM[1] |
| BMS-582949 | p38α MAPK | 13 nM[6][7][8][9] | Not Reported |
Table 2: Selectivity Profile Against Other Kinases
| Compound | Selectivity Profile |
| This compound | Described as a specific inhibitor of ASK1.[3] One study noted it hardly inhibits other kinases such as casein kinase 2 (CK2), JNK3, and Aurora A.[2] Comprehensive kinome-wide screening data is not readily available in the cited literature. |
| BMS-582949 | Highly selective for p38α. It displays >2000-fold selectivity over a diverse panel of 57 other kinases.[6] It is also 450-fold selective over JNK2 and 190-fold selective over Raf.[6] It is a weak inhibitor of CYP3A4, with an IC50 value between 18 and 40 µM. |
Experimental Protocols
Assessing inhibitor specificity is a multi-step process involving both biochemical and cell-based assays.
Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)
This protocol provides a general method for determining an inhibitor's IC50 value against a panel of purified kinases.
Objective: To quantify the potency and selectivity of an inhibitor across the kinome.
Materials:
-
Purified recombinant kinases (broad panel).
-
Specific peptide or protein substrates for each kinase.
-
Test inhibitors (this compound, BMS-582949) dissolved in DMSO.
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
[γ-³³P]ATP and non-radiolabeled ATP.
-
96- or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in DMSO. A typical starting concentration is 100 µM, followed by 3-fold serial dilutions.
-
Reaction Setup: In the wells of a microplate, add the kinase reaction buffer, the specific kinase, and the diluted inhibitor (or DMSO for control).
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of ATP should ideally be near the Michaelis constant (Km) for each kinase to ensure accurate IC50 determination.
-
Reaction Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose filter plates. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will be washed away.
-
Washing: Wash the filter plates multiple times with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radioactivity.
-
Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Protocol 2: Cellular Target Engagement (Western Blot)
This protocol assesses whether an inhibitor engages its target in a cellular context by measuring the phosphorylation of a known downstream substrate.
Objective: To confirm inhibitor activity in cells and its effect on the target signaling pathway.
Materials:
-
Cell line of interest (e.g., macrophages for p38 pathway).
-
Cell culture medium and supplements.
-
Test inhibitors (this compound, BMS-582949).
-
Stimulant (e.g., Lipopolysaccharide (LPS) to activate p38).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-JNK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.
-
Stimulation: Add a stimulant (e.g., LPS) to the media for a short period (e.g., 15-30 minutes) to activate the target pathway.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the phosphorylated downstream target overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.
-
Data Analysis: Quantify the band intensities using densitometry software. Determine the reduction in downstream target phosphorylation as a function of inhibitor concentration.
Comparative Summary
-
Target and Mechanism: this compound is an upstream inhibitor targeting ASK1, which affects both the p38 and JNK pathways. BMS-582949 is a highly specific, downstream inhibitor that targets p38α MAPK directly.
-
Potency: BMS-582949 is significantly more potent against its primary target (IC50 = 13 nM) than this compound is against its target (IC50 = 3 µM).
-
Specificity Data: BMS-582949 has been extensively profiled and is confirmed to be highly selective, with quantitative data showing over 2000-fold selectivity against a large panel of kinases.[6] The available data for this compound describes it as specific, but lacks a similarly comprehensive, quantitative kinome-wide analysis.[2][3]
-
Application in Research: Due to its high selectivity, BMS-582949 is an excellent tool for specifically interrogating the function of p38α. This compound is suited for studying the role of the upstream stress sensor ASK1 and the combined downstream effects on p38 and JNK signaling. Using both inhibitors in parallel can help delineate the specific contributions of the ASK1-p38 axis versus other ASK1-mediated pathways.[3][5]
Conclusion
Both this compound and BMS-582949 are valuable chemical probes, but their specificity profiles and points of intervention in the MAPK signaling cascade are distinct. BMS-582949 offers superior potency and a well-documented, highly selective profile for the p38α kinase. This compound provides a tool for inhibiting the upstream kinase ASK1, allowing for the study of stress-initiated signaling that diverges to multiple MAPK pathways. The choice between these inhibitors should be guided by the specific research question: whether to inhibit the broad effects of an upstream stress kinase or to precisely block a specific downstream inflammatory mediator. For any experimental design, it is crucial to consider the inhibitor's known selectivity and to include appropriate controls to validate on-target effects.
References
- 1. apexbt.com [apexbt.com]
- 2. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BMS-582949 | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. BMS582949 | p38 MAPK | TargetMol [targetmol.com]
- 10. BMS-582949 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. | BioWorld [bioworld.com]
- 12. selleckchem.com [selleckchem.com]
NQDI-1 In Vitro Kinase Assay: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NQDI-1, a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), with other commercially available ASK1 inhibitors. The information presented is based on experimental data from in vitro kinase assays, offering a clear perspective on the compound's performance and validation methodologies.
Comparative Analysis of ASK1 Inhibitors
The potency of this compound against ASK1 has been evaluated and compared with other known inhibitors. The following table summarizes the inhibitory activities (IC50 and Ki values) obtained from various in vitro kinase assays.
| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) | Assay Method |
| This compound | ASK1 | 3,000 [1] | 500 [2] | Not specified |
| Selonsertib (GS-4997) | ASK1 | 1.55 ± 0.27[3] | Not Reported | ADP-Glo™ Kinase Assay[3] |
| PFTA-1 | ASK1 | Not Reported | 340[2] | Not specified[2] |
| BPyO-34 | ASK1 | 520[2] | Not Reported | Not specified[2] |
| ASK1-IN-8 | ASK1 | 1.8[4] | Not Reported | Not specified[4] |
| ASK1-IN-1 | ASK1 | 21 (biochemical)[4] | Not Reported | Not specified[4] |
| Staurosporine | ASK1 | 38[5] | Not Reported | 33PanQinase™[5] |
| Sorafenib | ASK1 | 10,000[5] | Not Reported | 33PanQinase™[5] |
| Sunitinib | ASK1 | 20,000[5] | Not Reported | 33PanQinase™[5] |
Experimental Protocols: In Vitro Kinase Assay for this compound Validation
Several methodologies can be employed for the in vitro validation of this compound as an ASK1 inhibitor. Radiometric assays, such as those utilizing [γ-³²P]ATP or [γ-³³P]ATP, and non-radiometric assays, including ADP-Glo™ and LanthaScreen™, are commonly used. Below is a representative protocol for a radiometric kinase assay.
Radiometric [γ-³³P]ATP Kinase Assay Protocol
This protocol is adapted from methodologies described for ASK1 kinase assays.[5][6]
1. Materials and Reagents:
-
Active recombinant human ASK1 (MAP3K5)[6]
-
Myelin Basic Protein (MBP) as a substrate[6]
-
This compound and other test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[7]
-
[γ-³³P]ATP[6]
-
10% Phosphoric Acid
-
P81 Phosphocellulose Paper
-
Scintillation Counter and Scintillation Fluid
2. Assay Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the Kinase Assay Buffer, the desired concentration of active ASK1 enzyme, and the substrate (MBP).
-
Compound Addition: Serially dilute this compound and other inhibitors in DMSO and add to the reaction wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Initiate Kinase Reaction: Start the reaction by adding the ATP solution containing a mixture of unlabeled ATP and [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km for ASK1 to ensure sensitive detection of ATP-competitive inhibitors.[7]
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction and Spotting: Terminate the reaction by adding 10% phosphoric acid. Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper multiple times in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: After a final wash with acetone (B3395972) and air-drying, place the P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Processes
To better understand the context of this compound's action and its validation, the following diagrams illustrate the ASK1 signaling pathway and the experimental workflow.
Caption: ASK1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro radiometric kinase assay.
References
- 1. apexbt.com [apexbt.com]
- 2. Development of Human Protein Kinase ASK1 Inhibitors [otavachemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
NQDI-1: A Comparative Guide to its Cross-Reactivity with the MAP3K Family
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor NQDI-1 and its reactivity with members of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family. While this compound is primarily recognized as a potent inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, a comprehensive understanding of its selectivity is crucial for its application in research and drug development.
Executive Summary
This compound is a selective inhibitor of ASK1 (MAP3K5) with a reported half-maximal inhibitory concentration (IC50) of 3 µM and a dissociation constant (Ki) of 500 nM.[1][2] Although touted as a specific inhibitor, publicly available, comprehensive screening data against the entire MAP3K family is limited. The original discovery of this compound included a preliminary selectivity study that indicated strong specific inhibitory activity towards ASK1.[3] However, detailed quantitative data on its cross-reactivity with other MAP3K family members is not widely available in the public domain. This guide presents the currently available data and provides a framework for assessing kinase inhibitor selectivity.
Quantitative Data on this compound Inhibition
The following table summarizes the known inhibitory activity of this compound against its primary target, ASK1 (MAP3K5). A comprehensive comparison against other MAP3K family members is not possible at this time due to the lack of publicly available data. Researchers are encouraged to perform comprehensive kinase profiling to determine the precise selectivity of this compound for their specific research applications.
| Kinase Target | Alternative Name | IC50 | Ki | Reference |
| ASK1 | MAP3K5 | 3 µM | 500 nM | [1][2] |
| Other MAP3K Family Members | e.g., MAP3K1, MAP3K2, etc. | Data not publicly available | Data not publicly available |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's function and how its selectivity is determined, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing kinase inhibitor specificity.
References
A Comparative Guide to the Efficacy of NQDI-1 and SP600125 in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used kinase inhibitors, NQDI-1 and SP600125, with a specific focus on their efficacy and mechanisms in regulating apoptosis. While both compounds modulate the c-Jun N-terminal kinase (JNK) signaling pathway, they do so at different entry points, leading to distinct and context-dependent cellular outcomes.
Executive Summary
This compound is a specific inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), an upstream activator of both JNK and p38 MAPKs. Its role in apoptosis is primarily characterized as protective, mitigating cell death in response to stressors like oxidative stress and ischemia.[1][2][3][4] In contrast, the JNK inhibitor SP600125 exhibits a more dualistic and context-dependent role. It can either protect from or directly induce apoptosis.[5][6][7] In many cancer cell lines, SP600125 is pro-apoptotic, whereas in certain stress-response scenarios, its inhibition of JNK signaling is cytoprotective.[5][7] This guide will delve into the experimental data supporting these roles, provide detailed methodologies for assessing their effects, and visualize the signaling pathways involved.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting ASK1, a key upstream kinase in the stress-activated MAPK cascade. By blocking ASK1, this compound prevents the subsequent phosphorylation and activation of both MKK4/7 and MKK3/6, which in turn blocks the activation of JNK and p38, respectively. This upstream intervention makes this compound a broader inhibitor of stress-induced apoptotic signaling compared to the more targeted action of SP600125.[8][9]
SP600125 is a reversible, ATP-competitive inhibitor that directly targets JNK isoforms (JNK1, JNK2, and JNK3).[10][11] Its action is downstream of ASK1 and the MKKs. The role of JNK in apoptosis is complex; it can phosphorylate a variety of pro- and anti-apoptotic proteins, and its sustained activation is often associated with cell death.[5][6][7][12] However, in some cellular contexts, JNK signaling can also promote survival.[5]
Quantitative Data Comparison
Direct quantitative comparisons of the pro-apoptotic efficacy of this compound and SP600125 are limited, largely because this compound is most often studied for its anti-apoptotic properties. However, data on the pro-apoptotic effects of SP600125 in various cancer cell lines are available.
Table 1: Efficacy of SP600125 in Inducing Apoptosis in Cancer Cells
| Cell Line | Cancer Type | Assay | IC50 / Concentration | Duration | Reference |
| U937 | Human Leukemia | MTT Assay | ~30 µM | 48h | [13] |
| K562 | Human Leukemia | MTT Assay | >20 µM | 48h | [13] |
| HL-60 | Human Leukemia | MTT Assay | >20 µM | 48h | [13] |
| THP-1 | Human Leukemia | MTT Assay | >20 µM | 48h | [13] |
| Jurkat T cells | T-cell Leukemia | c-Jun Phosphorylation | 5-10 µM | Not specified | [11][14] |
Table 2: Comparative Effects of this compound and SP600125 on Apoptotic Markers (in a rat model of subarachnoid hemorrhage)
| Treatment | Effect on p-ASK1 | Effect on p-JNK | Effect on Bax | Effect on Bcl-2 | Effect on Neuronal Apoptosis | Reference |
| This compound | ↓ | ↓ | ↓ | ↑ | Reduced | [8][9] |
| SP600125 | No significant effect | ↓ | ↓ | ↑ | Reduced | [8][9] |
Note: In a study on pancreatic cancer cell lines, this compound was found to suppress proliferation but did not significantly induce apoptosis.[15]
Off-Target Effects
An objective comparison requires consideration of off-target effects, which can influence experimental outcomes.
-
SP600125 : While widely used as a JNK inhibitor, SP600125 has been reported to inhibit other kinases, which may contribute to its biological effects.[16] Notably, it can also inhibit NAD(P)H: quinone oxidoreductase 1 (NQO1), an effect that is independent of JNK inhibition.[17]
-
This compound : There is currently limited information available in the public domain regarding the off-target effects of this compound.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and SP600125.
Western Blot Analysis for Apoptotic Proteins
This protocol is a composite based on standard western blotting procedures and details from comparative studies.[8][18]
1. Cell Lysis:
-
Treat cells with this compound, SP600125, or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
2. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto a 10-12% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-Bax, rabbit anti-Bcl-2, rabbit anti-phospho-JNK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol is a generalized procedure for detecting DNA fragmentation, a hallmark of apoptosis, and is based on methodologies used in relevant studies.[8][19]
1. Sample Preparation:
-
For cultured cells on coverslips, wash with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
For tissue sections, deparaffinize and rehydrate.
-
Wash the samples with PBS.
2. Permeabilization:
-
Incubate samples in a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 5-15 minutes to allow enzyme access to the nucleus.
-
Wash with PBS.
3. TUNEL Reaction:
-
Follow the instructions of a commercial TUNEL assay kit.
-
Typically, this involves an equilibration step followed by incubation with the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.
4. Detection and Quantification:
-
Stop the reaction by washing the samples.
-
Counterstain the nuclei with a DNA stain such as DAPI.
-
Mount the coverslips or tissue sections onto microscope slides.
-
Visualize the samples using a fluorescence microscope. TUNEL-positive nuclei (indicating apoptosis) will show fluorescence.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained) in several random fields.
Conclusion
This compound and SP600125 are valuable tools for investigating the role of the ASK1-JNK signaling axis in apoptosis. Their distinct points of intervention in this pathway lead to different, context-dependent effects on cell fate.
-
This compound is primarily characterized as a protector against stress-induced apoptosis by acting upstream and inhibiting both JNK and p38 activation. Its utility may be most pronounced in models of ischemic injury, neurodegeneration, and other conditions driven by oxidative stress.
-
SP600125 has a more multifaceted role. It can be pro-apoptotic , particularly in cancer cells, by directly inhibiting JNK, a kinase often involved in promoting cell death. Conversely, in other contexts, JNK inhibition by SP600125 can be anti-apoptotic .
The choice between this compound and SP600125 should be guided by the specific research question and the cellular context being investigated. For studying the broad effects of stress-induced signaling on apoptosis, this compound is a suitable choice. For specifically targeting the role of JNK in apoptosis, particularly in cancer models, SP600125 is a more direct tool, though its off-target effects should be considered in data interpretation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NQDI 1, an inhibitor of ASK1 attenuates acute ischemic renal injury by modulating oxidative stress and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmsl.cz [mmsl.cz]
- 6. The contribution of c-Jun N-terminal kinase activation and subsequent Bcl-2 phosphorylation to apoptosis induction in human B-cells is dependent on the mode of action of specific stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. lb-broth-lennox.com [lb-broth-lennox.com]
- 15. Apoptosis signal-regulating kinase 1 exhibits oncogenic activity in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. SP600125, a selective JNK inhibitor, is a potent inhibitor of NAD(P)H: quinone oxidoreductase 1 (NQO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
Validating NQDI-1's Mechanism: A Comparative Guide Using ASK1 Knockdown and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ASK1 inhibitor NQDI-1, validating its mechanism of action through genetic knockdown models and comparing its performance with alternative therapeutic strategies. Experimental data is presented to support the on-target activity of this compound in modulating the ASK1 signaling pathway.
Introduction to this compound and ASK1
Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a key signaling molecule activated by various cellular stresses, including oxidative stress and endoplasmic reticulum stress.[1] Upon activation, ASK1 triggers a downstream cascade involving p38 and JNK MAP kinases, leading to inflammation, apoptosis, and fibrosis.[2][3] Its central role in these pathological processes makes it an attractive therapeutic target for a range of diseases.
This compound (Ethyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate) has been identified as a specific inhibitor of ASK1.[2] It is reported to exert its effects by inhibiting the phosphorylation of ASK1, thereby blocking the downstream signaling cascade.[2][4] This guide examines the experimental evidence validating this mechanism, primarily through the use of ASK1 siRNA-mediated knockdown, and presents a comparison with other ASK1 inhibitors.
Comparative Efficacy of this compound and ASK1 Knockdown
To validate that the therapeutic effects of this compound are mediated through the inhibition of ASK1, studies have compared its effects with those of ASK1-specific small interfering RNA (siRNA). The following tables summarize the quantitative data from a key study in a rat model of subarachnoid hemorrhage (SAH), which induces significant oxidative stress and neuronal apoptosis.[4]
Table 1: Effect of this compound and ASK1 siRNA on ASK1 Signaling Pathway [4]
| Treatment Group | p-ASK1/ASK1 Ratio (relative to SAH + vehicle) | p-p38/p38 Ratio (relative to SAH + vehicle/scr siRNA) | p-JNK/JNK Ratio (relative to SAH + vehicle/scr siRNA) |
| SAH + this compound | ↓ Significant Decrease | ↓ Significant Decrease | ↓ Significant Decrease |
| SAH + ASK1 siRNA | Not Reported (ASK1 protein decreased) | ↓ Significant Decrease | ↓ Significant Decrease |
Data adapted from a study by Duan et al. (2023) in a rat model of SAH. "↓ Significant Decrease" indicates a statistically significant reduction compared to the respective control group.
Table 2: Effect of this compound and ASK1 siRNA on Markers of Oxidative Stress and Apoptosis [4][5]
| Treatment Group | TUNEL-positive Cells (% of SAH + vehicle) | 4-HNE Protein Levels (relative to SAH + vehicle/scr siRNA) | Bax Protein Levels (relative to SAH + vehicle/scr siRNA) | Bcl-2 Protein Levels (relative to SAH + vehicle/scr siRNA) |
| SAH + this compound | ↓ Significant Decrease | ↓ Significant Decrease | ↓ Significant Decrease | ↑ Significant Increase |
| SAH + ASK1 siRNA | Not Reported | ↓ Significant Decrease | ↓ Significant Decrease | ↑ Significant Increase |
Data adapted from a study by Duan et al. (2023). 4-HNE is a marker of oxidative stress. Bax is a pro-apoptotic protein, and Bcl-2 is an anti-apoptotic protein. "↓ Significant Decrease" and "↑ Significant Increase" indicate statistically significant changes compared to the respective control group.
Experimental Protocols
This compound Administration in a Rat Model of Subarachnoid Hemorrhage[4]
-
Animal Model : A subarachnoid hemorrhage (SAH) model is induced in rats using monofilament perforation.
-
This compound Preparation : this compound is dissolved in a vehicle solution (e.g., DMSO).
-
Administration : 1 hour after SAH induction, this compound (e.g., 3.0 µg/kg) is administered via intracerebroventricular injection.
-
Tissue Collection : 24 hours post-SAH, brain tissue is collected for subsequent analysis.
ASK1 siRNA Administration in a Rat Model of SAH[4]
-
siRNA : ASK1-specific siRNA and a scrambled control siRNA are used.
-
Administration : The siRNA is injected intracerebroventricularly at the time of SAH induction.
-
Analysis : Brain tissue is collected at 24 hours post-injection for Western blot analysis of protein expression.
Western Blotting for ASK1 Signaling Proteins[1][4]
-
Protein Extraction : Brain tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE : Equal amounts of protein (20-30 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
Transfer : Proteins are transferred from the gel to a PVDF membrane.
-
Blocking : The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary Antibody Incubation : The membrane is incubated overnight at 4°C with primary antibodies against p-ASK1, ASK1, p-p38, p38, p-JNK, JNK, 4-HNE, Bax, Bcl-2, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation : The membrane is washed and then incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : The signal is developed using an enhanced chemiluminescence (ECL) kit and imaged.
-
Quantification : Band intensities are quantified using densitometry software and normalized to the loading control.
TUNEL Assay for Apoptosis Detection[4][6]
-
Tissue Preparation : Brain sections are deparaffinized and rehydrated.
-
Permeabilization : Sections are treated with Proteinase K to permeabilize the tissue.
-
Labeling : The sections are incubated with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP in a humidified chamber at 37°C for 1 hour. This allows the TdT to label the 3'-OH ends of fragmented DNA.
-
Washing : The sections are washed to remove unincorporated nucleotides.
-
Counterstaining : Cell nuclei are counterstained with DAPI.
-
Imaging : The sections are mounted and imaged using a fluorescence microscope.
-
Quantification : The percentage of TUNEL-positive cells is determined by counting the number of fluorescently labeled nuclei relative to the total number of DAPI-stained nuclei in multiple fields of view.
Alternative ASK1 Inhibitors: Selonsertib (B560150)
Selonsertib (GS-4997) is another potent and selective inhibitor of ASK1 that has been evaluated in clinical trials for various fibrotic diseases, including nonalcoholic steatohepatitis (NASH).[6][7]
Table 3: Comparison of this compound and Selonsertib
| Feature | This compound | Selonsertib (GS-4997) |
| Mechanism of Action | Inhibits ASK1 phosphorylation[2][4] | Potent and selective inhibitor of ASK1[7][8] |
| Preclinical Models | Effective in models of subarachnoid hemorrhage,[4] renal ischemia-reperfusion injury,[9] and perinatal hypoxic-ischemic brain injury[10] | Shown to reduce fibrosis in preclinical models of liver disease[6][11] |
| Clinical Development | Primarily in preclinical stages | Has undergone Phase 2 and 3 clinical trials for NASH and diabetic kidney disease[12][13] |
| Reported Outcomes | Reduces oxidative stress, apoptosis, and neurological deficits in animal models[4][10] | Demonstrated reduction in liver fibrosis and markers of apoptosis in patients with NASH[6][7] |
While both this compound and Selonsertib target ASK1, Selonsertib has progressed further in clinical development. The preclinical data for this compound in various models of acute injury and the clinical findings for Selonsertib in chronic fibrotic diseases highlight the broad therapeutic potential of ASK1 inhibition.
Visualizations
Caption: The ASK1 signaling pathway under cellular stress and its inhibition by this compound.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. clyte.tech [clyte.tech]
- 3. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NQDI 1, an inhibitor of ASK1 attenuates acute ischemic renal injury by modulating oxidative stress and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model [insight.jci.org]
- 12. Plasma proteome signatures of ASK1 inhibition by selonsertib associate with efficacy in the MOSAIC randomized trial for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
A Head-to-Head Comparison of NQDI-1 and Other Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor NQDI-1 against other inhibitors targeting key cellular pathways. The focus is on providing quantitative data, detailed experimental methodologies, and clear visualizations of the signaling pathways involved to aid researchers in selecting the appropriate tools for their studies. While this compound is a selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), this guide also provides comparative data on inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutaminase (B10826351) (GLS1), as these pathways are also critical in cellular stress responses and cancer metabolism.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) and other relevant quantitative data for this compound and a selection of other small molecule inhibitors. This data is crucial for comparing the potency and selectivity of these compounds.
Table 1: ASK1 Inhibitors
| Compound | Target | IC50/Ki | Cell-Free/Cell-Based | Reference(s) |
| This compound | ASK1 (MAP3K5) | IC50 = 3 µM, Ki = 500 nM | Cell-free | [1] |
| Selonsertib (GS-4997) | ASK1 | pIC50 = 8.3 | Not Specified | [2] |
| GS-444217 | ASK1 | IC50 = 2.87 nM | Cell-free | [3] |
Table 2: NQO1 Inhibitors
| Compound | Target | IC50 | Cell Line | Reference(s) |
| Dicoumarol | NQO1 | ~0.10 - 0.24 µM | KKU-100, KKU-OCA17, KKU-M214, Chang | [4] |
| ES936 | NQO1 | 108 nM | MIA PaCa-2 | [5][6] |
| ES936 | NQO1 | 365 nM | BxPC-3 | [5][6] |
Table 3: Glutaminase (GLS1) Inhibitors
| Compound | Target | IC50 | Cell-Free/Cell-Based/Tissue | Reference(s) |
| Telaglenastat (CB-839) | Recombinant Human GAC | 24 nM | Cell-free | [7] |
| Telaglenastat (CB-839) | Endogenous Glutaminase (mouse kidney) | 23 nM | Tissue | [8][9] |
| Telaglenastat (CB-839) | Endogenous Glutaminase (mouse brain) | 28 nM | Tissue | [8][9] |
| Telaglenastat (CB-839) | HCC1806 (TNBC cell line) | 49 nM | Cell-based | [8][10] |
| Telaglenastat (CB-839) | MDA-MB-231 (TNBC cell line) | 26 nM | Cell-based | [8][10] |
| BPTES | GLS1 (KGA) | 0.16 µM (160 nM) | Cell-free | [11] |
| BPTES | Human kidney cells | 0.18 µM (180 nM) | Cell-based | [11] |
Experimental Protocols
Detailed methodologies for key assays are provided below to allow for replication and validation of experimental findings.
ASK1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent kinase assay that measures the amount of ADP formed from a kinase reaction.
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ASK1 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., this compound)
-
384-well plates
Procedure:
-
Reagent Preparation: Dilute the ASK1 enzyme, MBP substrate, ATP, and test inhibitors to the desired concentrations in ASK1 Kinase Buffer.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the test inhibitor or vehicle (DMSO).
-
Add 2 µl of diluted ASK1 enzyme.
-
Initiate the reaction by adding 2 µl of a mixture containing the MBP substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.[6]
-
-
ADP Detection:
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the ASK1 kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
NQO1 Activity Assay (Colorimetric)
This assay measures the enzymatic activity of NQO1 in cell lysates by monitoring the reduction of a substrate.
Materials:
-
Cells of interest
-
Cell lysis buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 1 mM DTT)
-
NQO1 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
Menadione (NQO1 substrate)
-
NADH or NADPH (cofactor)
-
WST-1 or similar tetrazolium salt (colorimetric indicator)
-
Dicoumarol (NQO1 inhibitor for control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
Dilute the cell lysates to a consistent protein concentration with NQO1 Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted cell lysate to each well.
-
For inhibitor control wells, add a known concentration of Dicoumarol.
-
Prepare a reaction mixture containing NQO1 Assay Buffer, Menadione, NADH, and WST-1.
-
Add 150 µL of the reaction mixture to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 440 nm (or the appropriate wavelength for the chosen dye) in kinetic mode for 5-10 minutes at 37°C.[12]
-
-
Data Analysis:
-
Calculate the rate of increase in absorbance (slope of the linear portion of the kinetic curve) for each sample.
-
Subtract the rate of the inhibitor control (Dicoumarol) to determine the specific NQO1 activity.
-
Normalize the activity to the protein concentration of the cell lysate.
-
Glutaminase Activity Assay (Fluorometric)
This protocol describes a fluorometric method to measure glutaminase activity in biological samples.
Materials:
-
Biological sample (cell lysate, tissue homogenate)
-
Glutaminase Assay Buffer
-
L-Glutamine (substrate)
-
Detection Reagent
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates in an appropriate buffer.
-
Determine the protein concentration of the samples.
-
-
Enzymatic Reaction:
-
In a 96-well black microplate, add the sample to the wells.
-
Prepare a working reagent containing L-glutamine in the assay buffer.
-
Initiate the reaction by adding the working reagent to each well.
-
Incubate the plate for 30 minutes at room temperature.[13]
-
-
Detection:
-
Add the Detection Reagent containing o-phthalaldehyde to each well.
-
Incubate for an additional period to allow for the development of the fluorescent product.
-
Measure the fluorescence intensity at an excitation wavelength of ~415 nm and an emission wavelength of ~475 nm.[13]
-
-
Data Analysis:
-
Subtract the fluorescence of a blank control from the sample readings.
-
Calculate the glutaminase activity based on a standard curve generated with a known amount of glutamate (B1630785) or ammonia. The activity is typically expressed as units per milligram of protein.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: ASK1 Signaling Pathway.
Caption: NQO1 Detoxification Pathway.
Caption: Glutaminolysis Pathway.
Caption: ASK1 Kinase Assay Workflow.
References
- 1. NQO1 Gene: Metabolism of Quinones, Benzene, and More - Genetic Lifehacks [geneticlifehacks.com]
- 2. researchgate.net [researchgate.net]
- 3. ASK1 Kinase Enzyme System Application Note [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. ASK1 Kinase Assay Protocol | PDF [scribd.com]
- 6. promega.es [promega.es]
- 7. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. NQO1 Activity Assay Kit (Colorimetric) (ab184867) | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
NQDI-1: A Comparative Analysis of its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of NQDI-1, a known inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and off-target effects of this compound.
Introduction to this compound
This compound is a small molecule inhibitor that has been identified as a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5). ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway and plays a crucial role in cellular responses to a variety of stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2] The activation of ASK1 can lead to downstream activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, ultimately resulting in apoptosis or other cellular responses.[1][2] Due to its involvement in various pathological processes, including neurodegenerative diseases, cardiovascular diseases, and cancer, ASK1 has emerged as an attractive therapeutic target.
Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent, as off-target effects can lead to toxicity and reduced efficacy. While comprehensive kinome-wide selectivity data for this compound is not extensively available in the public domain, some studies have evaluated its activity against a limited panel of kinases.
Available data indicates that this compound is a potent inhibitor of ASK1 with a reported IC50 of 3 µM and a Ki of 500 nM .[3] One study assessed the selectivity of this compound against a small panel of seven kinases: four serine/threonine kinases (CK2, JNK3, Rock1, and Aurora A) and three tyrosine kinases (FGFR1, hHGFR, and Tie2). The results from this study demonstrated that this compound is a selective inhibitor of ASK1.[3] Notably, some inhibitory activity was observed against FGFR1, with a residual activity of 44% at the tested concentration.[3]
Table 1: Kinase Inhibition Profile of this compound (Limited Panel)
| Kinase Target | IC50 / Inhibition | Reference |
| ASK1 | IC50 = 3 µM, Ki = 500 nM | [3] |
| CK2 | Not significantly inhibited | [3] |
| JNK3 | Not significantly inhibited | [3] |
| Rock1 | Not significantly inhibited | [3] |
| Aurora A | Not significantly inhibited | [3] |
| FGFR1 | 44% residual activity | [3] |
| hHGFR | Not significantly inhibited | [3] |
| Tie2 | Not significantly inhibited | [3] |
Comparison with Alternative ASK1 Inhibitors
To provide a broader context for the selectivity of this compound, this section compares its activity with other known ASK1 inhibitors. It is important to note that direct, head-to-head comparisons of kinome-wide selectivity are often limited by the availability of public data.
Selonsertib (GS-4997) and GS-444217 are two other well-characterized ASK1 inhibitors.
-
GS-444217 is another potent and selective ATP-competitive inhibitor of ASK1 with a reported IC50 of 2.87 nM .[7][8] It has demonstrated efficacy in preclinical models of kidney disease.[9]
Table 2: Comparison of this compound with Alternative ASK1 Inhibitors
| Inhibitor | Target | IC50 / pIC50 | Selectivity Profile |
| This compound | ASK1 | IC50 = 3 µM | Selective against a small panel of 7 kinases; some activity against FGFR1.[3] |
| Selonsertib (GS-4997) | ASK1 | pIC50 = 8.3 | Described as highly selective.[4][5] |
| GS-444217 | ASK1 | IC50 = 2.87 nM | Described as a potent and selective inhibitor.[7][8] |
Experimental Methodologies
The determination of kinase inhibitor selectivity is typically performed using in vitro kinase assays. A widely used and robust method is the ADP-Glo™ Kinase Assay . This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test inhibitor (e.g., this compound) are incubated together. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: A second reagent is added that contains an enzyme to convert the newly formed ADP back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is proportional to the initial kinase activity.
Detailed Protocol for In Vitro Kinase Selectivity Profiling (Adapted from ADP-Glo™ Kinase Assay)
Materials:
-
Recombinant human kinases for the screening panel.
-
Kinase-specific substrates.
-
This compound and other test compounds dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP solution.
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other inhibitors in DMSO. A typical starting concentration for screening is 10 µM.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the test compound solution to the wells of the assay plate. Include a DMSO-only control (for 100% kinase activity) and a no-enzyme control (for background).
-
Add 2.5 µL of a solution containing the kinase and its substrate in kinase buffer.
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Visualizations
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for determining kinase inhibitor selectivity using the ADP-Glo assay.
ASK1 Signaling Pathway
Caption: Simplified ASK1 signaling pathway and the point of inhibition by this compound.
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Neuroprotection: A Comparative Guide to Alternatives for NQDI-1
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroprotective strategies is evolving, with a primary goal of mitigating neuronal damage following insults like ischemia, trauma, and neurodegenerative processes. NQDI-1, a specific inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), has emerged as a significant tool in preclinical studies, offering protection by suppressing downstream stress-activated protein kinase pathways. However, the complexity of neuronal death cascades necessitates a broader understanding of alternative and complementary therapeutic avenues.
This guide provides an objective comparison of alternative therapeutic strategies to this compound, focusing on compounds that target distinct nodes within the critical cell-death signaling networks. By presenting supporting experimental data, detailed methodologies, and clear visual pathways, this document aims to equip researchers with the information needed to select and develop novel neuroprotective agents.
This compound: The ASK1 Inhibition Benchmark
This compound (Ethyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate) exerts its neuroprotective effects by specifically inhibiting the phosphorylation of ASK1. This action blocks the activation of the downstream p38 and c-Jun N-terminal kinase (JNK) signaling pathways, which are pivotal in mediating neuronal apoptosis and oxidative stress in response to injury.
Signaling Pathway: this compound
Performance Data: this compound
| Parameter | Model | Result | Reference |
| p-ASK1 Expression | Rat Subarachnoid Hemorrhage (SAH) | Significantly decreased protein expression vs. vehicle. | [1] |
| p-p38 & p-JNK Expression | Rat SAH | Significantly decreased protein expression vs. vehicle. | [1][2] |
| Bax/Bcl-2 Ratio | Rat SAH | Significantly decreased ratio (anti-apoptotic effect). | [1] |
| Neuronal Apoptosis | Rat SAH (TUNEL Assay) | Significantly reduced number of apoptotic neurons. | [1] |
| Infarct Volume | Perinatal Hypoxia-Ischemia (HI) | Markedly suppressed infarct volume. | [3] |
Alternative Strategy: Direct JNK Inhibition
Targeting JNK directly is a logical alternative to upstream ASK1 inhibition. SP600125 is a well-characterized, reversible, ATP-competitive inhibitor of JNK that has been shown to be neuroprotective in various models of brain injury.
Signaling Pathway: JNK Inhibitors (e.g., SP600125)
Performance Data: SP600125
| Parameter | Model | Result | Reference |
| Neuronal Apoptosis | Rat Global Ischemia/Reperfusion | Potently decreased neuronal apoptosis in hippocampal CA1. | [4] |
| p-c-Jun Expression | Rat Global Ischemia/Reperfusion | Diminished the increase in phosphorylated c-Jun. | [4] |
| Caspase-3 Activation | Rat Global Ischemia/Reperfusion | Significantly suppressed activation. | [4] |
| Selectivity | In vitro kinase assays | ~300-fold selectivity for JNK over ERK and p38 MAPKs. | [5] |
| Limitations | General | Potential for off-target effects and toxicity. | [5] |
Alternative Strategy: p53 Inhibition
The tumor suppressor protein p53 is a critical regulator of apoptosis. In response to cellular stress and DNA damage, p53 can trigger cell death pathways. Inhibiting p53 activation represents a distinct therapeutic strategy for neuroprotection. Pifithrin-α (PFT-α) is a small molecule that blocks p53-mediated transcriptional activation.
Signaling Pathway: p53 Inhibitors (e.g., Pifithrin-α)
Performance Data: Pifithrin-α
| Parameter | Model | Result | Reference |
| Cell Viability | NSCs with Oxygen-Glucose Deprivation (OGD) | Increased viability vs. vehicle. | [6] |
| Apoptosis | NSCs with OGD (TUNEL Assay) | Decreased apoptosis vs. vehicle. | [6][7] |
| Contusion Volume | Rat Traumatic Brain Injury (TBI) | Significantly reduced contusion volume at 24h post-injury. | [8] |
| Functional Outcome | Rat TBI | Improved motor deficit following TBI. | [9] |
| Mechanism | Transplanted NSCs in Stroke Rats | Inhibited p53 translocation into the nucleus. | [6] |
Alternative Strategy: Pan-Caspase Inhibition
Caspases are the executioners of apoptosis. Blocking their activity directly can prevent the final steps of cell death, regardless of the upstream initiating pathway. z-VAD-fmk is a cell-permeable, irreversible pan-caspase inhibitor that has been widely used to study the role of caspases in neuronal death.
Logical Relationship: Caspase Inhibition
Performance Data: Caspase Inhibitors (z-VAD-fmk / Ac-YVAD-cmk)
| Parameter | Model | Result | Reference |
| Infarct Volume | Rat permanent MCAO (Ac-YVAD-cmk) | ~35% reduction in total infarct volume at 24h. | [10] |
| Infarct Size | Rat Myocardial Ischemia (z-VAD-fmk) | ~53% reduction in infarct size. | [11] |
| Apoptosis | Rat permanent MCAO (Ac-YVAD-cmk) | ~53% reduction in apoptosis (nucleosome quantitation). | [10] |
| Proinflammatory Cytokines | Rat permanent MCAO (Ac-YVAD-cmk) | Reduced brain levels of IL-1β and TNF-α at 24h. | [10] |
| Efficacy Note | General | Efficacy can be model-dependent (e.g., effective in focal but not global ischemia in some studies). | [12] |
Experimental Protocols
Key Experimental Workflow: Rodent Model of Focal Ischemia
1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol induces transient focal cerebral ischemia, mimicking human stroke.
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (280-320g) (e.g., with Zoletil 50/Xylazine or isoflurane). Maintain body temperature at 37°C using a heating pad.[13]
-
Surgical Procedure:
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[3]
-
Ligate the distal end of the ECA. Temporarily clamp the CCA and ICA.[14]
-
Make a small incision in the ECA stump. Insert a 4-0 nylon monofilament suture with a blunted, poly-L-lysine-coated tip through the ECA into the ICA.[2]
-
Advance the filament approximately 18-20 mm from the CCA bifurcation until a mild resistance is felt, indicating occlusion of the middle cerebral artery (MCA) origin.[3] Successful occlusion can be confirmed by Laser Doppler Flowmetry, showing a drop of >70% in cerebral blood flow.[1]
-
-
Occlusion and Reperfusion:
-
Maintain the filament in place for the desired occlusion period (e.g., 90 minutes).
-
For reperfusion, re-anesthetize the animal and carefully withdraw the filament. Close the ECA stump and the neck incision.[13]
-
Allow the animal to recover.
-
2. Infarct Volume Measurement by TTC Staining
This method relies on the principle that dehydrogenases in viable tissue convert the white 2,3,5-triphenyltetrazolium chloride (TTC) salt into a red formazan (B1609692) product, while infarcted tissue remains unstained (white).
-
Tissue Preparation: 24 hours after reperfusion, euthanize the animal and rapidly remove the brain.[2]
-
Staining:
-
Chill the brain briefly (e.g., at -20°C for 20 minutes) to facilitate slicing.[15]
-
Create 2-mm thick coronal sections using a brain matrix.[2]
-
Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) for 20-30 minutes at 37°C in the dark.[2][16]
-
Fix the stained slices in 10% buffered formalin.
-
-
Quantification:
-
Acquire digital images of the stained sections.
-
Using image analysis software (e.g., ImageJ), measure the area of the entire hemisphere and the unstained (infarcted) area for each slice.
-
To correct for edema, the infarct area is often calculated indirectly: Infarct Area = (Area of Contralateral Hemisphere) - (Area of Non-infarcted Ipsilateral Hemisphere).[17]
-
Calculate the total infarct volume by summing the infarct area of each slice multiplied by the slice thickness (2 mm).[17]
-
3. Apoptosis Detection by TUNEL Assay on Brain Tissue
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation:
-
Fix brain tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut 5-μm thick sections and mount on slides.
-
Deparaffinize sections (e.g., with xylene) and rehydrate through a graded ethanol (B145695) series.[18]
-
-
Permeabilization: Incubate sections with Proteinase K (20 µg/mL) for 15-20 minutes at room temperature to allow enzyme access to the nucleus.[18][19]
-
Labeling Reaction:
-
Detection and Analysis:
-
Wash the slides to remove unincorporated nucleotides.
-
Counterstain nuclei with a DNA dye like DAPI (blue fluorescence).
-
Mount coverslips and visualize using a fluorescence microscope. TUNEL-positive (apoptotic) cells will exhibit bright green fluorescence in the nucleus.
-
Quantify the number of TUNEL-positive cells per field of view in the ischemic penumbra region.
-
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCAO Model Establishment [bio-protocol.org]
- 4. Neuroprotection against ischemic brain injury by SP600125 via suppressing the extrinsic and intrinsic pathways of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques | Semantic Scholar [semanticscholar.org]
- 6. Pifithrin-α enhances the survival of transplanted neural stem cells in stroke rats by inhibiting p53 nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pifithrin‐α Enhances the Survival of Transplanted Neural Stem Cells in Stroke Rats by Inhibiting p53 Nuclear Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The p53 inactivators pifithrin-μ and pifithrin-α mitigate TBI-induced neuronal damage through regulation of oxidative stress, neuroinflammation, autophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of pifithrin-α against traumatic brain injury in the striatum through suppression of neuroinflammation, oxidative stress, autophagy, and apoptosis [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase inhibitor zVAD.fmk reduces infarct size after myocardial ischaemia and reperfusion in rats but not in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. A Modified Model Preparation for Middle Cerebral Artery Occlusion Reperfusion [jove.com]
- 14. rwdstco.com [rwdstco.com]
- 15. ahajournals.org [ahajournals.org]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. clyte.tech [clyte.tech]
- 19. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3: R&D Systems [rndsystems.com]
A Comparative Analysis of NQDI-1 and Novel ASK1 Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive performance benchmark of the established Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitor, NQDI-1, against a panel of recently developed inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of potency, selectivity, and preclinical efficacy to inform future research and development in therapeutic areas where ASK1 inhibition is a promising strategy.
Introduction to ASK1 Inhibition
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as MAP3K5, is a key signaling molecule activated by various cellular stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1] Once activated, ASK1 triggers downstream signaling cascades, primarily through the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) pathways, leading to inflammation, apoptosis, and fibrosis.[1] Consequently, the inhibition of ASK1 is a compelling therapeutic strategy for a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[2][3] this compound has been a valuable tool in preclinical studies to probe the therapeutic potential of ASK1 inhibition.[4][5][6][7][8] However, the landscape of ASK1 inhibitors is rapidly evolving, with new molecules demonstrating enhanced potency, selectivity, and improved pharmacokinetic properties. This guide aims to provide a clear comparison of this compound with these next-generation inhibitors.
Performance Data of ASK1 Inhibitors
The following table summarizes the key performance metrics for this compound and a selection of recently developed ASK1 inhibitors. It is important to note that the experimental conditions for determining these values may vary between studies, and direct comparisons should be made with caution.
| Inhibitor | Target | Type | IC50 / pIC50 / Ki | Cellular Potency (IC50) | Key Preclinical Findings | Reference(s) |
| This compound | ASK1 | ATP-competitive | IC50: 3 µM, Ki: 500 nM | Not Reported | Attenuates acute ischemic renal and cerebral injury by modulating oxidative stress and cell death.[4][5][6][7][8] | [4] |
| Selonsertib (B560150) (GS-4997) | ASK1 | ATP-competitive | pIC50: 8.3 (equivalent to ~5 nM) | Not Reported | Showed anti-fibrotic activity in a Phase 2 trial for NASH, but failed to meet primary endpoints in Phase 3 trials.[9][10] | [9][10] |
| GS-444217 | ASK1 | ATP-competitive | IC50: 2.87 nM | ~0.3 µM (full suppression at 1 µM) | Potent, orally available inhibitor that reduces ASK1 signaling and tubular injury in rat models of kidney disease.[11][12][13][14][15] | [11][14] |
| Compound '32' (ASK1-IN-6) | ASK1 | ATP-competitive, Brain-penetrant | Biochemical IC50: 7 nM | 25 nM | Potent and selective, modulates brain inflammation in a transgenic mouse model of Alzheimer's disease.[1][16][17] | [16][18] |
| Compound '19' (Takeda) | ASK1 | Not Specified | pIC50 > 8 | pEC50 > 7.5 | Orally bioavailable with good kinase selectivity; reduced infarct size in an ex vivo heart model of cardiac injury.[19] | [19] |
| ASK1 Inhibitor 10 | ASK1 | ATP-competitive | IC50: 14 nM | Not Reported | Potent, selective, and orally bioavailable with high ligand-lipophilicity efficiency.[20] | [20] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the ASK1 signaling pathway and a general workflow for evaluating ASK1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of ASK1 inhibitors.
ASK1 Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified ASK1. A common method is a luminescence-based kinase assay (e.g., Kinase-Glo®).
-
Reaction Setup : A reaction mixture is prepared containing purified recombinant ASK1 enzyme, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide), and ATP in a kinase buffer.
-
Inhibitor Addition : The test compounds (e.g., this compound and newer inhibitors) are added to the reaction mixture at various concentrations.
-
Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase reaction to proceed.
-
Detection : A kinase detection reagent is added, which contains luciferase and luciferin. The amount of ATP remaining in the well is inversely correlated with the kinase activity. The luminescence is measured using a luminometer.
-
Data Analysis : The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
Western Blot for Downstream Signaling
This technique is used to assess the effect of ASK1 inhibitors on the phosphorylation status of downstream targets in cell-based assays.
-
Cell Culture and Treatment : Cells are cultured and then treated with a stressor (e.g., H₂O₂) to activate the ASK1 pathway, in the presence or absence of the ASK1 inhibitor at various concentrations.
-
Protein Extraction : After treatment, cells are lysed to extract total protein.
-
Protein Quantification : The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is incubated with primary antibodies specific for the phosphorylated forms of ASK1, p38, and JNK. Antibodies against the total forms of these proteins are used as loading controls.
-
Detection : The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction. The signal is detected using an imaging system.
-
Analysis : The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of inhibition.
Cell-Based Apoptosis Assays
These assays are employed to evaluate the ability of ASK1 inhibitors to protect cells from stress-induced apoptosis.
Annexin V/Propidium (B1200493) Iodide (PI) Staining:
-
Cell Treatment : Cells are treated with an apoptotic stimulus (e.g., TNF-α or oxidative stress) with and without the ASK1 inhibitor.
-
Staining : Cells are harvested and stained with FITC-conjugated Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), which stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
-
Flow Cytometry : The stained cells are analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Cell/Tissue Preparation : Cells or tissue sections are fixed and permeabilized.
-
Labeling : The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs, is added. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA, a hallmark of late-stage apoptosis.
-
Detection : The incorporated label is detected by fluorescence microscopy or flow cytometry.
-
Quantification : The percentage of TUNEL-positive cells is determined to assess the level of apoptosis.
Conclusion
This compound remains a valuable research tool for studying the roles of ASK1 in various pathological processes. However, the field has seen the emergence of a new generation of ASK1 inhibitors with significantly improved potency and selectivity. Compounds like GS-444217 and the brain-penetrant inhibitor '32' exhibit low nanomolar efficacy, offering the potential for more targeted and effective therapeutic interventions. While the clinical development of selonsertib for NASH was not successful, the insights gained from these trials are invaluable for the future design and application of ASK1 inhibitors. The data and protocols presented in this guide are intended to facilitate the objective comparison of these molecules and aid researchers in selecting the most appropriate tools for their studies, ultimately accelerating the translation of ASK1-targeted therapies from the laboratory to the clinic.
References
- 1. Collection - Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. medchem.org.ua [medchem.org.ua]
- 3. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an inhibitor of ASK1 attenuates acute perinatal hypoxic-ischemic cerebral injury by modulating cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NQDI 1, an inhibitor of ASK1 attenuates acute ischemic renal injury by modulating oxidative stress and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.eu [file.medchemexpress.eu]
- 13. medkoo.com [medkoo.com]
- 14. selleckchem.com [selleckchem.com]
- 15. GS-444217 | MAPK | Apoptosis | ASK | TargetMol [targetmol.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Structure-Based Design of ASK1 Inhibitors as Potential Agents for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. axonmedchem.com [axonmedchem.com]
Safety Operating Guide
Navigating the Disposal of NQDI-1: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling NQDI-1 are tasked with not only its effective application in research but also its safe and compliant disposal. Due to the absence of a specific Safety Data Sheet (SDS) detailing its disposal, a conservative approach, treating this compound as a hazardous chemical waste, is imperative. This guide provides a procedural framework based on general laboratory safety protocols to ensure the responsible management of this compound waste.
Understanding this compound: Key Chemical Properties
This compound, a selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1, MAP3K5), is identified by the chemical name 2,7-Dihydro-2,7-dioxo-3H-naphtho[1,2,3-de]quinoline-1-carboxylic acid ethyl ester[1]. Its physical and solubility properties are crucial for determining appropriate handling and disposal methods.
| Property | Value | Source |
| CAS Number | 175026-96-7 | [2] |
| Molecular Formula | C₁₉H₁₃NO₄ | [2] |
| Molecular Weight | 319.31 g/mol | [2] |
| Physical Appearance | Crystalline solid | [1] |
| Solubility | Soluble in DMSO; Insoluble in water and ethanol | [2][3] |
| Storage | Store at 4°C as a solid | [1] |
Experimental Protocols for Disposal
The proper disposal of this compound waste should be managed as hazardous chemical waste, following the guidelines established by your institution's Environmental Health and Safety (EHS) office. The following protocols are based on general best practices for laboratory chemical waste management[4][5][6].
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Lab coat
Step-by-Step Disposal Procedures:
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., contaminated gloves, weigh boats, paper towels, and centrifuge tubes) in a designated, durable, and clearly labeled hazardous waste container. The label must include "HAZARDOUS WASTE" and specify the contents, including "this compound"[7].
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) must be collected in a chemically compatible, leak-proof container. The container must be clearly labeled "HAZARDOUS WASTE" and list all constituents by percentage (e.g., "this compound in DMSO")[7]. Do not dispose of this compound solutions down the drain [4][8].
-
Sharps: Any sharps (e.g., needles, blades) contaminated with this compound should be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Container Management:
-
Ensure all waste containers are kept tightly sealed except when adding waste[4][6].
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel[4][5].
-
Secondary containment should be used for liquid waste containers to prevent spills[5].
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste due to residual contamination[7].
-
It is best practice to triple rinse the empty container with a suitable solvent (such as methanol (B129727) or acetone)[9][10].
-
The rinsate must be collected and disposed of as hazardous liquid waste[10].
-
After rinsing, deface or remove the original label and dispose of the container according to your institution's policy for hazardous waste containers[7][9].
-
-
Waste Pickup:
-
Once a waste container is full or has been in the SAA for the maximum allowable time (consult your institution's guidelines), contact your EHS office to arrange for pickup and disposal[4].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound from generation to EHS pickup.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always consult with your institution's EHS office for specific guidance and requirements.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. benchchem.com [benchchem.com]
- 8. acs.org [acs.org]
- 9. vumc.org [vumc.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling NQDI-1
Disclaimer: This document provides essential safety and logistical information for handling NQDI-1 based on general best practices for potent small molecule inhibitors and the solvent Dimethyl Sulfoxide (DMSO). An official Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, it is crucial to treat this compound as a potentially hazardous substance and to supplement these guidelines with a thorough risk assessment specific to your laboratory's procedures.
This guide is intended for researchers, scientists, and drug development professionals to foster a safe laboratory environment. The information herein provides procedural, step-by-step guidance for handling and disposal of this compound.
Personal Protective Equipment (PPE) for Handling this compound
Given that this compound is a potent powdered compound often dissolved in DMSO, a multi-layered approach to personal protection is necessary. DMSO can facilitate the absorption of dissolved substances through the skin, making appropriate glove selection and overall PPE crucial.[1][2]
Summary of Recommended Personal Protective Equipment
| Activity | Required PPE | Specifications |
| Weighing and Aliquoting (Solid this compound) | Double Gloves, Lab Coat, Chemical Splash Goggles, N95 or higher Respirator | To be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of the powder.[3][4] |
| Solution Preparation and Handling (this compound in DMSO) | Double Gloves, Lab Coat, Chemical Splash Goggles | To be conducted in a certified chemical fume hood. Butyl rubber or neoprene gloves are recommended over standard nitrile gloves due to DMSO's rapid permeation of nitrile.[1][2][5] |
| General Laboratory Use | Single Gloves, Lab Coat, Safety Glasses | To be conducted in a well-ventilated area. |
| Waste Disposal | Double Gloves, Lab Coat, Chemical Splash Goggles | Use appropriate, sealed waste containers and follow designated hazardous waste disposal routes.[6][7] |
Experimental Protocols: Safe Handling Procedures
Weighing and Aliquoting Solid this compound:
-
Preparation: Designate a specific work area within a certified chemical fume hood or ventilated enclosure.[3] Assemble all necessary equipment, including an analytical balance, weighing paper or boat, spatulas, and pre-labeled storage vials.
-
PPE: Don the appropriate PPE as specified in the table above, ensuring the respirator is properly fitted.
-
Weighing: Carefully transfer the desired amount of this compound powder using a clean spatula.
-
Aliquoting: Transfer the weighed solid into the pre-labeled vial.
-
Cleaning: Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water solution. Dispose of all contaminated disposables as hazardous solid waste.[7]
Preparing this compound Solutions in DMSO:
-
Preparation: Work within a certified chemical fume hood.[8] Have the weighed this compound, high-purity DMSO, and necessary vials and pipettes ready.
-
PPE: Wear the recommended PPE, including double gloves appropriate for DMSO.[1][2]
-
Dissolving: Slowly add the DMSO to the vial containing the this compound powder to avoid splashing.[3] Mix gently until the solid is fully dissolved.
-
Storage: Store the solution in a tightly sealed, clearly labeled container at the recommended temperature.
Donning and Doffing of Personal Protective Equipment
Proper procedure for putting on and taking off PPE is critical to prevent contamination.
Disposal Plan for this compound Waste
All waste contaminated with this compound must be treated as hazardous chemical waste.[6][9] Never dispose of this compound or its solutions down the drain.[6][10]
Solid Waste:
-
Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated, clearly labeled, and sealed hazardous waste container.[7]
Liquid Waste:
-
Unused this compound solutions and contaminated solvents must be collected in a designated, sealed, and properly labeled hazardous waste container.[7][8] The container should be compatible with DMSO.[10]
Sharps:
-
Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste.
References
- 1. nbinno.com [nbinno.com]
- 2. support.al.umces.edu [support.al.umces.edu]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 8. depts.washington.edu [depts.washington.edu]
- 9. acs.org [acs.org]
- 10. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
